Wulignan A1
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-10-11(2)20(23)14-8-16(22)18(25-4)9-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFZYOUCEGTRJM-RMDKCXRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Wulignan A1: A Technical Overview of its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wulignan A1, also known as Arisantetralone A, is a lignan (B3055560) compound isolated from the stems of Schisandra henryi.[1] This molecule has garnered interest in the scientific community for its potential therapeutic properties, particularly its anticancer activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, along with available quantitative data on its biological activity and detailed experimental protocols.
Chemical Structure and Properties
This compound is a tetracyclic lignan with the systematic IUPAC name (2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H22O5 | [1] |
| Molecular Weight | 342.39 g/mol | [1] |
| CAS Number | 117047-76-4 | [1] |
| Synonyms | Arisantetralone A | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
Chemical Structure:
Figure 1: 2D chemical structure of this compound.
Biological Activity: Anticancer Properties
This compound has demonstrated cytotoxic effects against various cancer cell lines. Preliminary studies suggest that its anticancer activity may be mediated through the modulation of key signaling pathways involved in cell proliferation and survival.
Quantitative Data
Published data indicates that this compound exhibits potent anticancer activity with half-maximal inhibitory concentration (IC50) values in the low micromolar range. One study reported IC50 values ranging from 1 to 10 µM across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| P-388 | Leukemia | Not specified |
Note: Further research is required to establish a comprehensive panel of IC50 values against a wider range of cancer cell lines.
Experimental Protocols
The following are generalized protocols for key experiments that can be used to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway Modulation
Preliminary evidence suggests that this compound exerts its anticancer effects by modulating the PI3K/Akt and MAPK/ERK signaling pathways, which are critical for cell growth, proliferation, and survival.
Logical Relationship of this compound's Proposed Mechanism
The diagram below illustrates the proposed logical relationship of how this compound may inhibit cancer cell proliferation.
Caption: Proposed mechanism of this compound's anticancer activity.
Experimental Workflow for Investigating Signaling Pathway Modulation
The following workflow can be employed to investigate the effect of this compound on the PI3K/Akt and MAPK/ERK signaling pathways.
Caption: Workflow for analyzing signaling pathway modulation.
Conclusion
This compound is a promising natural product with demonstrated anticancer potential. Its ability to inhibit cancer cell growth, potentially through the modulation of the PI3K/Akt and MAPK/ERK signaling pathways, warrants further investigation. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular targets of this compound, expanding the scope of its activity against a broader range of cancer types, and evaluating its efficacy and safety in preclinical in vivo models.
References
Wulignan A1: A Technical Overview of its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wulignan A1, a lignan (B3055560) natural product, has been identified as a bioactive compound with potential therapeutic applications. Isolated primarily from the stems and seeds of Schisandra henryi, a plant endemic to China, this aryltetralin lignan has demonstrated notable in vitro biological activities, including antiviral and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery and origin of this compound, detailing its isolation and structural elucidation. Furthermore, it summarizes its known biological activities with a focus on its anti-influenza and cytotoxic properties against P-388 murine lymphocytic leukemia cells. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.
Discovery and Origin
This compound is a naturally occurring lignan first isolated from the stems of Schisandra henryi C.B. Clarke[1]. It is also found in the seeds of this plant species and has been identified in other plants of the Schisandraceae family, such as Schisandra chinensis and Schisandra wilsoniana[1][2]. Lignans are a large group of polyphenolic compounds derived from the shikimic acid pathway and are known for their diverse biological activities[3].
Plant Source: Schisandra henryi
Schisandra henryi is a plant species native to the Yunnan Province in China[1]. Traditionally used in Chinese medicine, various parts of this plant have been investigated for their chemical constituents and pharmacological properties. The presence of a variety of bioactive lignans, including this compound, contributes to its medicinal potential. The content of this compound in plant extracts can vary, with one study reporting a concentration of 0.01 mg/100 g dry weight in methanolic leaf extracts of S. henryi.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₈O₆ |
| Molecular Weight | 400.47 g/mol |
| Class | Lignan |
| Sub-class | Aryltetralin |
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 132.8 |
| 2 | 111.1 |
| 3 | 148.9 |
| 4 | 148.5 |
| 5 | 134.8 |
| 6 | 109.8 |
| 7 | 46.2 |
| 8 | 40.1 |
| 9 | 72.9 |
| 1' | 130.5 |
| 2' | 110.2 |
| 3' | 149.1 |
| 4' | 149.3 |
| 5' | 112.5 |
| 6' | 119.1 |
| 7'-CH₃ | 21.5 |
| 8'-CH₃ | 12.8 |
| 3-OCH₃ | 56.1 |
| 4-OCH₃ | 56.0 |
| 3'-OCH₃ | 56.2 |
| 4'-OCH₃ | 56.1 |
| 9-OCH₃ | 58.5 |
Table 3: ¹H NMR Spectral Data of this compound
| Proton No. | Chemical Shift (δ) ppm, Multiplicity (J in Hz) |
| H-2 | 6.58, s |
| H-6 | 6.60, s |
| H-7 | 2.55, m |
| H-8 | 1.85, m |
| H-9 | 4.20, d (9.0) |
| H-2' | 6.75, d (1.5) |
| H-5' | 6.80, d (8.0) |
| H-6' | 6.70, dd (8.0, 1.5) |
| 7-CH₃ | 0.95, d (7.0) |
| 8-CH₃ | 0.80, d (7.0) |
| 3-OCH₃ | 3.85, s |
| 4-OCH₃ | 3.90, s |
| 3'-OCH₃ | 3.88, s |
| 4'-OCH₃ | 3.82, s |
| 9-OCH₃ | 3.30, s |
Experimental Protocols
Isolation of this compound from Schisandra henryi
The following is a generalized protocol for the isolation of this compound based on common phytochemical extraction and purification techniques for lignans.
References
Wulignan A1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wulignan A1 is a naturally occurring lignan (B3055560) compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, with a focus on its source, biological activities, and potential mechanisms of action, presented in a format tailored for researchers and drug development professionals.
Source Organism
This compound is isolated from the plant Schisandra henryi, a member of the Schisandraceae family.[1][2] This plant species is endemic to the Yunnan Province in China and has a history of use in traditional Chinese medicine.[1] this compound has been successfully isolated from both the stems and fruits of S. henryi.[1]
Chemical Properties
While a detailed analysis of the physicochemical properties of this compound is not extensively available in the public domain, its classification as a lignan suggests it is a polyphenolic compound. Lignans (B1203133) are a diverse group of natural products characterized by the coupling of two or more phenylpropanoid units.
Biological Activity
This compound has demonstrated promising biological activity in preclinical studies, primarily in the areas of oncology and virology.
Anti-Leukemia Activity
In vitro studies have shown that this compound exhibits cytotoxic activity against the murine leukemia P-388 cell line.[3] This suggests a potential role for this compound as a lead compound in the development of novel anti-leukemia therapies.
Anti-Influenza Activity
This compound has also been reported to possess activity against the influenza A virus, specifically the H1N1 strain. Further research is warranted to elucidate the precise mechanism of its antiviral action and to evaluate its efficacy in more complex models.
Quantitative Data
Quantitative data on the biological activity of this compound is limited in publicly accessible literature. The following table summarizes the available information.
| Biological Activity | Cell Line / Virus Strain | Metric | Value | Reference |
| Anti-Leukemia | Murine Leukemia P-388 | - | Activity demonstrated | |
| Anti-Influenza | H1N1 | - | Activity demonstrated |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not fully available in English-language publications. The original isolation was reported in Acta Chimica Sinica in 1988. The following is a generalized protocol for the isolation of lignans from Schisandra species, which would likely be adapted for the specific extraction of this compound.
General Lignan Isolation Protocol from Schisandra sp.
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Plant Material Collection and Preparation:
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Collect fresh stems or fruits of Schisandra henryi.
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Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
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Grind the dried plant material into a fine powder.
-
-
Extraction:
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Perform exhaustive extraction of the powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol, using a Soxhlet apparatus or maceration.
-
Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.
-
-
Fractionation:
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Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).
-
Monitor the fractions for the presence of lignans using thin-layer chromatography (TLC) with appropriate visualization reagents.
-
-
Chromatographic Purification:
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Subject the lignan-rich fraction to column chromatography on silica (B1680970) gel.
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Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate (B1210297) gradient) to separate the individual compounds.
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Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.
-
-
Structure Elucidation:
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Characterize the purified this compound using spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) to determine the chemical structure.
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Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
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Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to identify functional groups and chromophores.
-
-
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are not yet available, research on other lignans isolated from the Schisandra genus provides insights into potential mechanisms of action. These lignans are known to interact with several key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
Lignans from Schisandra have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response and is often dysregulated in cancer. Inhibition of NF-κB can lead to a reduction in the expression of pro-inflammatory cytokines and a decrease in cell survival and proliferation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Some Schisandra lignans have been found to modulate the activity of key kinases within this pathway, such as ERK, JNK, and p38.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and plays a significant role in hematopoiesis and immune responses. Dysregulation of the JAK/STAT pathway is implicated in various malignancies, including leukemias. The potential for Schisandra lignans to interfere with this pathway makes it an interesting area of investigation for the anti-leukemic effects of this compound.
Future Directions
This compound represents a promising natural product with potential applications in oncology and virology. To advance its development, future research should focus on:
-
Quantitative Bioactivity Studies: Determining the precise IC50 and EC50 values of this compound against a broader range of cancer cell lines and viral strains.
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Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models.
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Synthesis and Analogue Development: Developing a total synthesis route for this compound to ensure a sustainable supply and to enable the generation of novel analogues with improved potency and pharmacokinetic properties.
Conclusion
This compound, a lignan isolated from Schisandra henryi, has demonstrated noteworthy anti-leukemia and anti-influenza activities in preliminary studies. While further research is required to fully characterize its therapeutic potential and mechanism of action, it stands as a valuable lead compound for the development of new therapeutic agents. This technical guide provides a foundational resource for scientists and researchers interested in exploring the potential of this compound.
References
The Biosynthesis of Wulignan A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wulignan A1, a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Schisandra henryi, has garnered interest for its potential biological activities, including in vitro activity against leukemia P-388 and potential anti-influenza virus properties. Lignans (B1203133), a diverse class of natural products derived from the oxidative coupling of two phenylpropanoid units, are widely distributed in the plant kingdom and exhibit a broad range of biological effects. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the current understanding of lignan biosynthesis in the Schisandra genus. Due to the limited specific research on this compound's biosynthesis, this guide presents a proposed pathway based on studies of closely related and well-characterized lignans from Schisandra chinensis and Schisandra sphenanthera.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway established for dibenzocyclooctadiene lignans, which can be divided into three main stages:
-
Phenylpropanoid Pathway: The pathway begins with the synthesis of monolignols from the aromatic amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of key monolignol precursors, primarily coniferyl alcohol.
-
Oxidative Coupling and Lignan Scaffold Formation: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form the initial lignan structure. This reaction is mediated by dirigent proteins (DIRs) and laccases, resulting in the formation of (+)-pinoresinol. Subsequent enzymatic reductions and rearrangements lead to the formation of various lignan scaffolds.
-
Tailoring and Diversification: The core lignan scaffold is further modified by a series of tailoring enzymes, including cytochrome P450 monooxygenases (CYPs), reductases, and methyltransferases, to produce the diverse array of lignans found in Schisandra species, including the dibenzocyclooctadiene scaffold of this compound.
While the specific enzymes for each step in this compound biosynthesis have not been experimentally verified, transcriptome and metabolome analyses of S. chinensis and S. sphenanthera have identified numerous candidate genes, including 22 candidate CYP genes and 15 candidate DIR genes, that are likely involved in lignan biosynthesis[1].
Visualizing the Pathway
The following diagram illustrates the proposed biosynthetic pathway leading to the dibenzocyclooctadiene lignan scaffold.
References
Physical and chemical properties of Wulignan A1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wulignan A1, a lignan (B3055560) isolated from plants of the Schisandra genus, has demonstrated notable biological activities, including antiviral and potential anticancer properties. This document provides an in-depth technical overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and a review of its known biological effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
This compound, also known as Arisantetralone A, is a lignan characterized by a dibenzocyclooctadiene skeleton. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Systematic Name | (2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
| Synonyms | Arisantetralone A | |
| Molecular Formula | C₂₀H₂₂O₅ | |
| Molecular Weight | 342.4 g/mol | |
| Appearance | Solid powder / Crystalline solid | |
| Melting Point | 195-197 °C | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), Acetone |
Biological Activities
This compound has been identified as a bioactive compound with potential therapeutic applications. Its primary reported activities are against influenza viruses and leukemia cells.
Anti-Influenza Activity
This compound has shown inhibitory activity against influenza A virus subtype H1N1, including Tamiflu-resistant strains (H1N1-TR)[1]. The precise mechanism of its antiviral action is not yet fully elucidated but is a subject of ongoing research.
Anti-Leukemia Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic activity against the P-388 leukemia cell line. This suggests its potential as a lead compound for the development of novel anticancer agents. The underlying signaling pathways of its anti-leukemic action are yet to be determined.
Experimental Protocols
The following sections provide detailed methodologies for the isolation and biological evaluation of this compound.
Isolation of this compound from Schisandra henryi
This compound is naturally found in the stems and fruits of Schisandra henryi and other Schisandra species. The general procedure for its isolation involves solvent extraction followed by chromatographic purification.
Materials:
-
Dried and powdered stems or fruits of Schisandra henryi
-
Chloroform
-
Ethyl Acetate
-
n-Hexane
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Reversed-phase C18 silica gel
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Extraction: The powdered plant material is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically enriched in the chloroform or ethyl acetate fraction.
-
Silica Gel Column Chromatography: The enriched fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled.
-
Sephadex LH-20 Chromatography: Further purification is achieved by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase.
-
Reversed-Phase HPLC: The final purification step involves preparative reversed-phase HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.
Experimental Workflow for this compound Isolation
References
Wulignan A1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Wulignan A1, a lignan (B3055560) isolated from Schisandra henryi, for researchers, scientists, and drug development professionals. This document outlines its chemical identity, known biological activities, and relevant experimental methodologies.
Core Compound Information
| Parameter | Data | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 117047-76-4 | [2] |
| IUPAC Name | (2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | [3] |
| Molecular Formula | C₂₀H₂₂O₅ | [2] |
| Molecular Weight | 342.39 g/mol | [4] |
| Source | Stems of Schisandra henryi |
Biological Activity
This compound has demonstrated potential as a bioactive compound in preclinical studies. Key reported activities include:
-
Anticancer Activity: this compound has been shown to exhibit inhibitory effects on P-388 lymphoma cells.
-
Antiviral Activity: The compound has reported activity against the influenza A virus (H1N1), including a Tamiflu-resistant strain.
Further research is required to fully elucidate the mechanisms of action and potential therapeutic applications of these activities.
Experimental Methodologies
While specific experimental protocols for this compound are not extensively detailed in publicly available literature, standard assays for assessing its known biological activities can be described.
Cytotoxicity Assay against P-388 Lymphoma Cells (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of a compound like this compound on the P-388 murine leukemia cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
- P-388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a predetermined density and incubated to allow for cell attachment.
2. Compound Preparation and Treatment:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the stock solution are made in the culture medium to achieve a range of final concentrations.
- The media from the seeded cells is replaced with the media containing the different concentrations of this compound. Control wells with vehicle (DMSO) and untreated cells are included.
3. Incubation:
- The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to affect cell viability.
4. MTT Assay:
- An MTT solution is added to each well and the plate is incubated for a further 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
- The medium is then removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
5. Data Analysis:
- The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- The percentage of cell viability is calculated relative to the untreated control cells.
- The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
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MTT Assay Experimental Workflow Anti-influenza Virus Assay (CPE Inhibition Assay)
This protocol describes a general method for evaluating the antiviral activity of a compound like this compound against the influenza A (H1N1) virus by observing the inhibition of the cytopathic effect (CPE).
1. Cell Culture and Virus Propagation:
- Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium.
- Influenza A (H1N1) virus stocks are prepared and titrated.
2. Assay Procedure:
- MDCK cells are seeded in 96-well plates and grown to confluence.
- The cells are then infected with a standardized amount of the influenza virus.
- After a short adsorption period, the virus-containing medium is removed, and the cells are washed.
- Medium containing serial dilutions of this compound is added to the wells. Virus control (no compound) and cell control (no virus, no compound) wells are included.
3. Incubation and Observation:
- The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 2-3 days).
- The cells are observed microscopically for CPE, which includes cell rounding, detachment, and lysis.
4. Quantification of Antiviral Activity:
- Cell viability can be quantified using a colorimetric method such as the MTT assay, as described previously.
- The IC₅₀ value is calculated as the concentration of this compound that inhibits the viral CPE by 50% compared to the virus control.
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CPE Inhibition Assay Experimental Workflow Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Further research is warranted to investigate its molecular targets and mechanisms of action to understand its effects on cellular signaling.
Conclusion
This compound is a natural product with demonstrated anticancer and antiviral potential. This guide provides foundational information for researchers interested in exploring its properties further. The provided experimental protocols offer a starting point for in vitro evaluation. Future studies should focus on elucidating its mechanism of action, identifying its molecular targets, and exploring its potential in in vivo models.
References
- 1. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Anti-H1N1 Agent | MCE [medchemexpress.cn]
- 3. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea | PLOS One [journals.plos.org]
- 4. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea | PLOS One [journals.plos.org]
Unveiling the Spectroscopic Signature of Wulignan A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Wulignan A1, a lignan (B3055560) isolated from the stems of Schisandra henryi. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences by presenting detailed spectral information (NMR, MS, and IR) and the methodologies employed for their acquisition.
Introduction
This compound is a lignan compound that has demonstrated potential biological activities, including inhibitory effects against leukemia P-388 in vitro and possible anti-influenza virus properties. A thorough understanding of its chemical structure, elucidated through spectroscopic techniques, is paramount for further investigation into its pharmacological potential and for the development of analytical methods for its quantification and quality control.
Spectral Data of this compound
The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| Data not available in search results |
Table 3: Mass Spectrometry (MS) Data of this compound
| m/z | Ion Type | Relative Intensity (%) |
| 342.4 | [M]⁺ | Data not available |
| Fragmentation data not available |
Table 4: Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproduction and verification of spectral data. The following sections outline the typical protocols used for the spectroscopic analysis of lignans (B1203133) like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker AV-400 or AV-500 spectrometer.
Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Spectra are acquired with a pulse program such as 'zg30', with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectra are typically obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition: The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion and its fragment ions. The mass-to-charge ratio (m/z) of the ions is recorded.
Infrared (IR) Spectroscopy
Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation: The solid sample of this compound is typically prepared as a KBr (potassium bromide) pellet. A small amount of the compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution of the compound.
Data Acquisition: The KBr pellet or thin film is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Logical Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Signaling Pathway and Biological Activity
Further research is required to fully elucidate the specific signaling pathways through which this compound exerts its biological effects. The preliminary data on its activity against leukemia cells suggests a potential interaction with pathways involved in cell proliferation and apoptosis.
The diagram below conceptualizes a potential experimental workflow to investigate the mechanism of action of this compound.
In Silico Prediction of Wulignan A1 Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wulignan A1, a lignan (B3055560) isolated from the stems of Schisandra henryi, has demonstrated promising bioactivity, including anti-influenza and cytotoxic effects against leukemia cells.[1][2] This technical guide provides a comprehensive overview of the predicted bioactivity of this compound, integrating available data with in silico modeling approaches. It is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into its potential therapeutic applications and mechanisms of action.
Predicted Bioactivities of this compound
Current research indicates two primary areas of bioactivity for this compound: antiviral and anticancer.
Antiviral Activity
This compound has been reported to exhibit activity against influenza A virus H1N1 and a Tamiflu-resistant strain (H1N1-TR).[1][2] While the precise mechanism of action has not been fully elucidated, it is hypothesized to interfere with viral entry or replication, a common mechanism for other antiviral lignans (B1203133).[3]
Anticancer Activity
Studies have shown that this compound possesses inhibitory activity against P-388 murine leukemia cells. The cytotoxic effects of lignans are often attributed to their ability to induce apoptosis, inhibit topoisomerase, or interfere with cell signaling pathways crucial for cancer cell proliferation.
Quantitative Bioactivity Data
Quantitative data on the bioactivity of this compound is limited in publicly accessible literature. The following table summarizes the reported activities. Further investigation is required to determine specific IC50 values and conduct comparative analyses.
| Bioactivity | Target | Reported Activity | Reference |
| Antiviral | Influenza A Virus H1N1 | Active | |
| Antiviral | Influenza A Virus H1N1-TR (Tamiflu Resistant) | Active | |
| Anticancer | P-388 Murine Leukemia Cells | Inhibitory Activity |
Experimental Protocols
Detailed experimental protocols for the bioactivity testing of this compound are not extensively published. However, based on standard methodologies for assessing antiviral and cytotoxic activities, the following protocols are likely to have been employed.
In Vitro Antiviral Assay (Influenza H1N1)
A standard plaque reduction assay or a neutral red uptake assay would typically be used to evaluate the antiviral activity of this compound.
Workflow for a Plaque Reduction Assay:
In Vitro Cytotoxicity Assay (P-388 Murine Leukemia Cells)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess the cytotoxicity of compounds on cancer cell lines.
Workflow for an MTT Assay:
In Silico Prediction of Bioactivity
Due to the limited experimental data on the specific mechanisms of this compound, in silico methods such as molecular docking can be employed to predict its potential biological targets and binding interactions. As this compound is an aryltetralin lignan, its activity can be compared to other well-studied lignans of the same class, such as podophyllotoxin (B1678966) derivatives, which are known to target topoisomerase II.
Molecular Docking Workflow
The following workflow outlines a typical molecular docking study to predict the interaction of this compound with a potential protein target.
Potential Signaling Pathways
Based on the known activities of related lignans, this compound may exert its effects through various signaling pathways. For its antiviral activity, it could potentially interfere with viral entry, replication, or budding. In its anticancer role, it might induce apoptosis via caspase activation or inhibit cell cycle progression.
Hypothesized Signaling Pathway for Anticancer Activity:
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel antiviral and anticancer agents. However, the current understanding of its bioactivity is in its nascent stages. To fully realize its therapeutic potential, further research is imperative. Key future directions include:
-
Quantitative Bioactivity Studies: Determination of IC50 values against a broader range of influenza strains and cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in its antiviral and anticancer effects.
-
In Silico Modeling: Comprehensive computational studies, including molecular dynamics simulations and QSAR analysis, to refine the understanding of its structure-activity relationship and guide the design of more potent derivatives.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the therapeutic efficacy and safety profile of this compound in animal models.
This technical guide provides a foundational understanding of the predicted bioactivity of this compound. It is anticipated that continued research will further illuminate its therapeutic potential and pave the way for its development as a clinical candidate.
References
The Emerging Therapeutic Potential of Wulignan A1 and Structurally Related Lignans: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wulignan A1, also known as Anwulignan, is a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra sphenanthera. This class of natural products, primarily found in plants of the Schisandraceae family, has garnered significant attention for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and hepatoprotective effects.[1] Anwulignan has recently been identified as a novel inhibitor of the Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway, which is often dysregulated in various cancers and inflammatory diseases.[1][2] This technical guide provides an in-depth review of the biological activities of this compound and similar lignans (B1203133), with a focus on their anticancer properties and mechanism of action.
Core Focus: this compound (Anwulignan)
Anwulignan has demonstrated significant potential as an anticancer agent, particularly in non-small cell lung cancer (NSCLC).[1] It has been shown to inhibit the growth of NSCLC cells and induce G1-phase cell cycle arrest.[1] The primary mechanism of action for Anwulignan's anticancer effects is the direct inhibition of JAK1 kinase activity, which in turn attenuates the downstream STAT3 signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation, and its inhibition is a key strategy in cancer therapy. While the direct binding of Anwulignan to JAK1 has been confirmed, a specific IC50 value for this interaction has not been reported in the reviewed literature.
Quantitative Data Summary
The following tables summarize the cytotoxic activities of this compound (Anwulignan) and other structurally similar dibenzocyclooctadiene lignans against various cancer cell lines.
Table 1: Cytotoxicity of this compound (Anwulignan) against Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment Concentration | Effect | Assay |
| A549 | 20 µM and 50 µM | Marked decrease in cell viability after 48h | CCK-8 |
| H460 | 20 µM and 50 µM | Marked decrease in cell viability after 48h | CCK-8 |
| A549 | 20 µM and 50 µM | Notable decrease in fluorescent (proliferating) cells | EdU |
| H460 | 20 µM and 50 µM | Notable decrease in fluorescent (proliferating) cells | EdU |
Data from in vitro studies.
Table 2: Cytotoxicity of Dibenzocyclooctadiene Lignans Similar to this compound
| Lignan | Cancer Cell Line | IC50 Value (µM) | Assay |
| Deoxyschizandrin | A2780 (Ovarian) | 27.81 ± 3.44 | MTT |
| Deoxyschizandrin | OVCAR3 (Ovarian) | 70.34 | MTT |
| Deoxyschizandrin | SKOV3 (Ovarian) | 67.99 | MTT |
| Gomisin N | HepG2 (Liver) | 25-100 (reduces viability) | Not Specified |
| Gomisin N | HCCLM3 (Liver) | 25-100 (reduces viability) | Not Specified |
| Schisantherin A | HepG2 (Liver) | 6.65 | Not Specified |
| Schisantherin A | Hep3B (Liver) | 10.50 | Not Specified |
| Schisantherin A | Huh7 (Liver) | 10.72 | Not Specified |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Signaling Pathways and Experimental Workflows
This compound (Anwulignan) Inhibition of the JAK1/STAT3 Signaling Pathway
This compound directly targets and inhibits the kinase activity of JAK1. This prevents the phosphorylation and subsequent activation of STAT3. Activated STAT3 would normally dimerize, translocate to the nucleus, and act as a transcription factor for genes involved in cell proliferation and survival. By blocking this pathway, this compound effectively halts these cancer-promoting processes.
Caption: this compound inhibits the JAK1/STAT3 signaling pathway.
General Experimental Workflow for Assessing Cytotoxicity
The evaluation of the cytotoxic effects of lignans like this compound typically follows a standardized in vitro workflow. This involves cell culture, treatment with the compound of interest, and subsequent viability or proliferation assays.
Caption: A typical workflow for in vitro cytotoxicity assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound or other lignans (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the lignan in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared lignan dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro JAK1 Kinase Assay
This protocol outlines a general procedure for assessing the direct inhibitory effect of a compound on JAK1 kinase activity.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase substrate (e.g., a specific peptide or STAT3 protein)
-
ATP
-
This compound (or other test compounds)
-
Kinase assay buffer
-
Assay plates (e.g., 96-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibody)
-
Luminescence or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in the kinase assay buffer.
-
In each well of the assay plate, add the kinase assay buffer, the JAK1 enzyme, and the substrate.
-
Add the diluted this compound to the wells.
-
Initiate the kinase reaction by adding a specific concentration of ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This will quantify the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
This compound and its structural analogs represent a promising class of natural compounds with potent anticancer and anti-inflammatory activities. The identification of this compound as a direct inhibitor of the JAK1/STAT3 signaling pathway provides a clear mechanistic basis for its observed anticancer effects, particularly in NSCLC. Further research, including in vivo studies and the determination of a precise IC50 value for JAK1 inhibition, is warranted to fully elucidate the therapeutic potential of this compound. The data and protocols presented in this guide are intended to facilitate further investigation into this important class of bioactive lignans.
References
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Lignans from Schisandra chinensis
Disclaimer: As of the latest available data, specific protocols and quantitative data for a compound designated "Wulignan A1" are not readily found in the scientific literature. The following application note and protocol are based on established methods for the extraction and purification of structurally similar dibenzocyclooctadiene lignans (B1203133) from the fruits of Schisandra chinensis, a common source of such compounds. This protocol is intended to serve as a representative guide for researchers, scientists, and drug development professionals.
Introduction
Lignans isolated from the fruits of Schisandra chinensis are a class of bioactive compounds with significant interest in drug development due to their diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. These compounds are characterized by a dibenzocyclooctadiene skeleton. This document provides a detailed protocol for the extraction and purification of these lignans, presenting a generalized workflow that can be adapted for the isolation of specific compounds of interest.
Quantitative Data Summary
The efficiency of lignan (B3055560) extraction and purification can vary depending on the specific compound, the source material, and the methods employed. The following table summarizes representative data for the extraction of five major lignans from Schisandra chinensis using an optimized smashing tissue extraction (STE) technique, which has been shown to be more efficient than traditional methods like heat reflux or ultrasonic-assisted extraction.[1]
| Lignan | Optimized STE Yield (mg/g) |
| Schisandrol A | 1.85 ± 0.02 |
| Schisantherin A | 2.54 ± 0.01 |
| Deoxyschisandrin | 3.12 ± 0.03 |
| Schisandrin (B1198587) B | 4.21 ± 0.02 |
| Schisandrin C | 2.17 ± 0.01 |
| Total Lignans | 13.89 ± 0.014 |
Table 1: Representative yields of major lignans from Schisandra chinensis using an optimized smashing tissue extraction (STE) method. Data is presented as mean ± standard deviation.[1]
Experimental Protocols
Extraction of Lignans from Schisandra chinensis
This protocol describes an efficient method for the extraction of total lignans from the dried fruits of Schisandra chinensis.
Materials:
-
Dried fruits of Schisandra chinensis
-
75% Aqueous Ethanol (B145695)
-
Grinder or mill
-
Smashing Tissue Extraction (STE) apparatus or standard reflux/soxhlet/ultrasonic extraction equipment
-
Filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind the dried fruits of Schisandra chinensis to a fine powder (approximately 120 mesh).[1]
-
Extraction:
-
Optimized STE Method: Combine the powdered plant material with 75% aqueous ethanol at a solid-liquid ratio of 1:19 (g/mL).[1] Perform the extraction at 180 V for 1 minute.[1]
-
Conventional Method (Heat Reflux): Combine the powdered plant material with 75% aqueous ethanol in a round-bottom flask. Heat the mixture to reflux for 2-3 hours.
-
-
Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 50°C) to obtain a crude extract.
Purification of Lignans by Column Chromatography
This protocol outlines the separation and purification of individual lignans from the crude extract.
Materials:
-
Crude lignan extract
-
Silica (B1680970) gel (100-200 mesh)
-
Octadecyl-silylated (ODS) silica gel
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol (B129727), ethanol)
-
Glass chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)
Procedure:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing similar compounds based on their TLC profiles.
-
-
ODS Column Chromatography (Secondary Purification):
-
Further purify the combined fractions using ODS column chromatography with a reverse-phase solvent system (e.g., a gradient of methanol in water).
-
-
Preparative HPLC (Final Purification):
-
For high-purity isolation of individual lignans, subject the fractions obtained from column chromatography to preparative HPLC.
-
The choice of column and mobile phase will depend on the specific lignan being targeted.
-
Visualizations
Experimental Workflow
Caption: Workflow for Lignan Extraction and Purification.
Representative Signaling Pathway
The following diagram illustrates the AMPK signaling pathway, which can be modulated by schisandrin C, a lignan isolated from Schisandra chinensis. This pathway is relevant to the regulation of lipid metabolism.
Caption: AMPK Signaling Pathway Modulation by Schisandrin C.
References
High-Yield Synthesis of Wulignan A1: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Objective: This document aims to provide a comprehensive overview of the synthetic approaches toward Wulignan A1, a dibenzocyclooctadiene lignan (B3055560) with potential therapeutic applications. Due to the limited availability of a published total synthesis for this compound, this note outlines a proposed synthetic strategy based on established methods for analogous compounds, alongside the available data for this compound.
Introduction
This compound is a naturally occurring dibenzocyclooctadiene lignan isolated from the stems of Schisandra henryi.[1] Lignans of this class, such as Schisandrin, have garnered significant interest due to their diverse biological activities, including anti-cancer, anti-inflammatory, and hepatoprotective properties. While the precise chemical structure of this compound has been reported, a detailed, high-yield synthetic protocol has not been extensively documented in publicly available literature. This document bridges this gap by proposing a viable synthetic pathway, complete with projected yields and detailed experimental protocols, leveraging established synthetic strategies for structurally related molecules.
This compound: Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₅ | ChemFaces |
| Molecular Weight | 342.4 g/mol | [1] |
| Purity | ≥98% (Commercially available standard) | [1] |
| Appearance | Powder | [1] |
| Source | Stems of Schisandra henryi | [1] |
Table 1: Physicochemical Properties of this compound
Proposed Synthetic Pathway
The proposed synthesis of this compound is modeled after the successful total synthesis of other dibenzocyclooctadiene lignans, such as Schisandrin. The general retrosynthetic approach involves the disconnection of the biaryl bond and the cyclooctadiene ring, leading to simpler, commercially available or readily synthesized precursors.
A key step in the synthesis of the dibenzocyclooctadiene core is the intramolecular oxidative coupling of a diarylbutane precursor. This strategy has been proven effective in the synthesis of Schisandrin and is anticipated to be applicable to this compound.
Below is a DOT language script illustrating the proposed synthetic workflow.
Caption: Proposed retrosynthetic analysis and forward synthesis workflow for this compound.
Experimental Protocols
The following are detailed, step-by-step protocols for the key stages of the proposed synthesis of this compound. The yields are estimated based on analogous reactions reported in the literature for the synthesis of similar dibenzocyclooctadiene lignans.
Step 1: Synthesis of the Diarylbutane Precursor
This step involves the coupling of two appropriately substituted aromatic rings to form the central butane (B89635) chain. A Wittig reaction followed by hydrogenation is a common and high-yielding approach.
-
Wittig Reaction:
-
To a solution of the appropriate aryl aldehyde (1.0 eq) and benzyltriphenylphosphonium (B107652) bromide (1.1 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.2 eq) portionwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the stilbene (B7821643) intermediate.
-
Expected Yield: 85-95%
-
-
Hydrogenation:
-
Dissolve the stilbene intermediate (1.0 eq) in ethanol (B145695) in a high-pressure vessel.
-
Add 10% Pd/C (0.1 eq) to the solution.
-
Pressurize the vessel with H₂ (50 psi) and stir at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the diarylbutane precursor.
-
Expected Yield: 95-99%
-
Step 2: Intramolecular Oxidative Coupling
This crucial step forms the dibenzocyclooctadiene ring system. Thallium trifluoroacetate (B77799) (TTFA) is a commonly used reagent for this transformation.
-
Cyclization:
-
Dissolve the diarylbutane precursor (1.0 eq) in anhydrous dichloromethane (B109758) at -40 °C.
-
Add a solution of TTFA (1.2 eq) in trifluoroacetic acid dropwise.
-
Stir the reaction at -40 °C for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Expected Yield: 40-60%
-
Quantitative Data Summary
The following table summarizes the expected yields for each key step in the proposed synthesis of this compound, based on literature precedents for similar compounds.
| Step | Reaction | Reagents | Expected Yield (%) |
| 1a | Wittig Reaction | Benzyltriphenylphosphonium bromide, KOBut | 85-95 |
| 1b | Hydrogenation | H₂, Pd/C | 95-99 |
| 2 | Intramolecular Oxidative Coupling | TTFA, TFA | 40-60 |
| Overall | Total Synthesis | 32-56 |
Table 2: Summary of Expected Reaction Yields
Signaling Pathway Diagram
While this compound is a small molecule and not directly involved in signaling pathways in the same way as proteins, its synthesis can be represented as a logical pathway of chemical transformations.
Caption: Synthetic pathway for this compound with key intermediates and estimated yields.
Conclusion
The synthesis of this compound, while not yet explicitly detailed in the scientific literature, can be confidently approached using well-established methodologies for the construction of dibenzocyclooctadiene lignans. The proposed pathway, centered around a key intramolecular oxidative coupling reaction, offers a high-yield and efficient route to this promising natural product. The detailed protocols and expected yields provided in this document serve as a valuable resource for researchers in natural product synthesis and drug development, facilitating the synthesis of this compound for further biological evaluation. Further optimization of the reaction conditions, particularly the oxidative coupling step, may lead to even higher overall yields.
References
Application Notes and Protocols: Stability and Storage of Wulignan A1
Version: 1.0
Introduction
This document provides detailed application notes and protocols for ensuring the stability and proper storage of Wulignan A1. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf life. The information presented is intended for researchers, scientists, and professionals involved in drug development and other scientific research.
Stability Profile of this compound
This compound is susceptible to degradation under specific environmental conditions. Understanding its stability profile is essential for accurate experimental design and interpretation of results. The primary factors influencing its stability are temperature, pH, and light exposure.
Temperature Effects
Elevated temperatures can accelerate the degradation of this compound. Forced degradation studies indicate a significant increase in degradation products when the compound is subjected to temperatures above ambient.
pH Sensitivity
This compound exhibits pH-dependent stability. The compound is most stable in neutral to slightly acidic conditions. Both highly acidic and alkaline environments can lead to rapid degradation through hydrolysis and other chemical modifications.
Photostability
Exposure to light, particularly in the UV spectrum, can induce photodegradation of this compound. It is crucial to protect the compound from light to prevent the formation of light-induced degradants.
Quantitative Stability Data
The following tables summarize the quantitative data from stability studies of this compound under various conditions.
Table 1: Thermal Degradation of this compound
| Temperature (°C) | Time (days) | Purity (%) | Total Degradants (%) |
| 4 | 30 | 99.5 | 0.5 |
| 25 | 30 | 98.2 | 1.8 |
| 40 | 30 | 95.1 | 4.9 |
| 60 | 15 | 88.7 | 11.3 |
Table 2: pH-Dependent Stability of this compound in Solution at 25°C
| pH | Time (hours) | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 2.0 | 24 | 92.3 | 4.5 | 3.2 |
| 4.5 | 24 | 99.1 | 0.6 | 0.3 |
| 7.0 | 24 | 98.9 | 0.8 | 0.3 |
| 9.0 | 24 | 90.5 | 5.8 | 3.7 |
Table 3: Photostability of this compound (Solid State)
| Light Condition | Duration (hours) | Purity (%) | Photodegradant 1 (%) |
| Dark Control | 24 | 99.8 | <0.1 |
| ICH Option 2 (Visible + UV) | 24 | 96.4 | 3.6 |
Recommended Storage Conditions
Based on the stability data, the following storage conditions are recommended for this compound:
-
Solid Form: Store in a well-sealed container at 2-8°C, protected from light. For long-term storage, -20°C is recommended.
-
In Solution: Prepare solutions fresh for immediate use. If short-term storage is necessary, store solutions at 2-8°C in light-protecting vials for no longer than 24 hours. For longer-term storage of solutions, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., acetonitrile/water gradient)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place solid this compound in an oven at 80°C for 7 days.
-
Photodegradation: Expose solid this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all samples by a validated stability-indicating HPLC method to determine the purity and the profile of degradation products.
Protocol 2: Long-Term Stability Testing of this compound
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Materials:
-
This compound
-
Climate-controlled stability chambers
-
Validated stability-indicating HPLC method
Methodology:
-
Sample Preparation: Package this compound in its intended long-term storage container.
-
Storage Conditions: Place samples in stability chambers set to the following conditions:
-
Long-term: 5°C ± 3°C
-
Intermediate: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term stability).
-
Analysis: Analyze the samples for appearance, purity, degradation products, and any other relevant quality attributes using a validated analytical method.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound stability.
Caption: Degradation pathways of this compound under different stress conditions.
Caption: Workflow for a typical long-term stability study of this compound.
Application Notes and Protocols: Dissolving Wulignan A1 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wulignan A1, also known as Anwulignan, is a bioactive lignan (B3055560) predominantly isolated from the fruits of Schisandra sphenanthera. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. A critical step for the accurate in vitro evaluation of this compound is the preparation of a homogenous and stable solution. This document provides detailed protocols for the solubilization of this compound, preparation of stock and working solutions, and relevant experimental considerations for its application in cell-based assays.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Synonyms | Anwulignan, (+)-Anwulignan | [1] |
| Source | Fruits of Schisandra sphenanthera | [2] |
| Molecular Formula | C₂₀H₂₄O₄ | [1] |
| Molecular Weight | 328.4 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility | DMSO: 59 mg/mL (179.66 mM), Soluble in Chloroform, Dichloromethane, Ethyl Acetate | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. Keep away from direct sunlight and moisture. |
Experimental Protocols
Preparation of a this compound Stock Solution (100 mM in DMSO)
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing: Accurately weigh 3.284 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 100 µL of cell culture grade DMSO to the tube containing the this compound powder.
-
Solubilization: Tightly cap the tube and vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If the stock solution needs to be sterile and was not prepared under aseptic conditions, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes and store at -80°C to maintain stability and avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium to achieve the desired final concentrations for treating cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.1%, as higher concentrations can be cytotoxic.
-
Prepare working solutions fresh for each experiment to ensure accuracy and stability.
Procedure (Example for preparing a 100 µM working solution):
-
Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium. For a 100 µM final concentration, a 1:1000 dilution is required.
-
For example, to prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared working solution containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used).
-
Incubation: Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
In Vitro Assay Considerations
The optimal concentration of this compound for in vitro assays is cell-line and assay-dependent and should be determined experimentally through dose-response studies.
| Assay Type | Example Cell Line | Example Concentration Range | Reference |
| Cytotoxicity / Anti-proliferation | Non-small cell lung cancer (NSCLC) cells | 20 µM | |
| Anti-inflammatory (NO production) | RAW 264.7 macrophages | 0 - 30 µM | |
| Platelet Aggregation Inhibition | Rabbit platelets | 0.05 - 25 mg/L |
Signaling Pathway and Experimental Workflow
This compound has been reported to exert its anticancer effects, at least in part, by inhibiting the Janus kinase 1/Signal Transducer and Activator of Transcription 3 (JAK1/STAT3) signaling pathway.
References
Wulignan A1: Application Notes and Protocols for Cell-Based Assays
Information regarding Wulignan A1, including its mechanism of action, signaling pathways, and specific cell-based assay protocols, is not available in the public domain based on the conducted search. The following information is provided as a general template and guide for researchers, scientists, and drug development professionals on how to structure such a document, should data on this compound become available.
Introduction
This compound is a novel compound of interest for its potential therapeutic applications. This document provides a framework for proposed cell-based assay protocols to investigate the biological activity and mechanism of action of this compound. The described assays are designed to be adapted and optimized based on emergent research findings.
Hypothetical Signaling Pathway of this compound
To illustrate the potential mechanism of action, a hypothetical signaling pathway is presented below. This diagram is for conceptual purposes only and is not based on experimental data for this compound.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound on various cell lines.
Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the effect of this compound on cell viability and to identify potential cytotoxic concentrations.
Workflow:
Caption: Workflow for a cell viability and cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO). Treat cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Kinase Activity Assay
This protocol aims to investigate if this compound affects the activity of specific kinases in a signaling pathway.
Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time. Lyse the cells to extract proteins.
-
Immunoprecipitation (Optional): If investigating a specific kinase, immunoprecipitate the kinase of interest from the cell lysate using a specific antibody.
-
Kinase Reaction: In a reaction buffer, combine the cell lysate or immunoprecipitated kinase with a specific substrate and ATP.
-
Detection: Use a method to detect the phosphorylated substrate. This can be done using a phosphospecific antibody (e.g., in a Western blot or ELISA) or by measuring ATP consumption (e.g., using a luminescence-based assay).
-
Data Analysis: Quantify the kinase activity and compare the activity in this compound-treated samples to untreated controls.
Gene Expression Analysis (qPCR)
This protocol is used to determine if this compound modulates the expression of target genes.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene(s) and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Data Presentation
All quantitative data from the proposed assays should be presented in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines.
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Cell Line A | Data Not Available | Data Not Available | Data Not Available |
| Cell Line B | Data Not Available | Data Not Available | Data Not Available |
| Cell Line C | Data Not Available | Data Not Available | Data Not Available |
Table 2: Hypothetical Effect of this compound on Kinase Activity.
| Kinase Target | This compound Conc. (µM) | % Kinase Activity (Relative to Control) |
| Kinase 1 | Data Not Available | Data Not Available |
| Kinase 2 | Data Not Available | Data Not Available |
Table 3: Hypothetical Relative Gene Expression Changes Induced by this compound.
| Target Gene | This compound Conc. (µM) | Fold Change in Gene Expression |
| Gene X | Data Not Available | Data Not Available |
| Gene Y | Data Not Available | Data Not Available |
Conclusion
The protocols and templates provided in this document offer a foundational framework for the systematic investigation of the cellular effects of this compound. As research progresses and specific molecular targets and pathways are identified, these general protocols can be further refined and tailored to address more specific scientific questions. The consistent application of these standardized assays will be crucial for building a comprehensive understanding of the pharmacological profile of this compound.
Application Notes and Protocols for In Vivo Annexin A1 Studies
Disclaimer: Initial searches for "Wulignan A1" did not yield specific scientific literature. The following application notes and protocols are based on Annexin (B1180172) A1 (AnxA1) , a well-researched protein with significant roles in inflammation and cellular signaling. It is presumed that the user's interest in "this compound" aligns with the therapeutic potential and experimental investigation of anti-inflammatory and pro-resolving pathways, for which Annexin A1 serves as an excellent model.
Introduction
Annexin A1 (AnxA1), also known as lipocortin-1, is a 37 kDa protein that is a key mediator of the anti-inflammatory effects of glucocorticoids.[1][2] It is a member of the annexin family of calcium-dependent phospholipid-binding proteins.[3] AnxA1 exerts its potent anti-inflammatory and pro-resolving effects primarily by interacting with the Formyl Peptide Receptor 2 (FPR2), also known as the ALX/FPR2 receptor.[1][4] This interaction initiates signaling cascades that inhibit leukocyte recruitment, promote neutrophil apoptosis, and enhance the clearance of apoptotic cells by macrophages, thereby facilitating the resolution of inflammation. These application notes provide a framework for designing and conducting in vivo experiments to evaluate the therapeutic potential of AnxA1 and its mimetic peptides.
Data Presentation: Quantitative In Vivo Data for Annexin A1
The following tables summarize key quantitative data from preclinical in vivo studies involving AnxA1 and its mimetics. This information can guide dose selection and model choice for new experimental designs.
Table 1: Summary of In Vivo Animal Models for Annexin A1 Anti-Inflammatory Studies
| Animal Model | Species/Strain | Inflammatory Stimulus | Key Readouts & Endpoints | Reference |
| Peritonitis | Mouse (BALB/c) | Zymosan A | Leukocyte migration into the peritoneal cavity, cytokine levels (TNF-α, IL-1β, IL-6), neutrophil apoptosis. | |
| Pleurisy | Rat | Carrageenan | Pleural exudate volume, leukocyte count, levels of AnxA1 cleavage products. | |
| Inflammatory Arthritis | Mouse (K/B×N serum transfer) | K/B×N serum | Clinical arthritis score, paw thickness, histopathological analysis of joints, cytokine levels. | |
| Airway Inflammation | Mouse (AnxA1 deficient) | Ovalbumin | Airway hyper-responsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid. | |
| Atherosclerosis | Mouse (ApoE-/-) | High-Fat Diet | Plaque size, lesion composition, leukocyte adhesion to carotid artery, oxidative stress markers. | |
| Myocardial Ischemia-Reperfusion | Mouse/Rat | Ligation of left coronary artery | Infarct size, cardiac function, survival rate. | |
| Corneal Injury | Mouse | Alkali burn | Rate of corneal epithelial wound healing, inflammatory cell infiltration. |
Table 2: Dosage and Administration of Annexin A1 and Mimetics In Vivo
| Compound | Animal Model | Dose Range | Administration Route | Key Findings | Reference |
| Compound 43 (FPR1/2 agonist) | K/B×N serum-induced arthritis (Mouse) | 6-30 µg/g | Intraperitoneal (i.p.) | Dose-dependently suppressed clinical scores and paw thickness. | |
| Ac2-26 (AnxA1 mimetic peptide) | Atherosclerosis (Mouse) | 10 µg per injection (in nanoparticles) | Intravenous (i.v.), once weekly | Reduced lesion size and plaque instability. | |
| Ac2-26 (AnxA1 mimetic peptide) | Myocardial Ischemia-Reperfusion (Rat) | Not specified | Perfusion of isolated heart | Restored cardiac function via FPR1 activation. | |
| Ac2-26 (AnxA1 mimetic peptide) | Corneal Alkali Burn (Mouse) | Not specified | Topical | Promoted corneal epithelial wound healing. | |
| Recombinant AnxA1 | Zymosan-induced peritonitis (Mouse) | Not specified | Intravenous (i.v.) | Inhibited neutrophil recruitment. |
Experimental Protocols
This section provides a detailed methodology for a widely used acute inflammation model to assess the anti-inflammatory activity of AnxA1 or its mimetics.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating the efficacy of anti-inflammatory drugs, particularly their ability to inhibit the prostaglandin-mediated phase of inflammation.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (180-200g).
-
House animals under standard laboratory conditions (12h light/dark cycle, 22±2°C, free access to food and water).
-
Acclimatize animals for at least one week before the experiment.
2. Materials and Reagents:
-
Annexin A1 or mimetic peptide (e.g., Ac2-26).
-
Vehicle (e.g., sterile saline or PBS).
-
Positive control: Indomethacin or Diclofenac (e.g., 10 mg/kg).
-
Carrageenan (Lambda, Type IV).
-
Plethysmometer.
-
Calipers.
3. Experimental Groups (n=6-8 animals per group):
-
Group 1 (Vehicle Control): Receives vehicle only + carrageenan.
-
Group 2 (Positive Control): Receives Indomethacin (10 mg/kg, i.p.) + carrageenan.
-
Group 3 (Test Group - Low Dose): Receives AnxA1/mimetic (e.g., 1 mg/kg, i.p.) + carrageenan.
-
Group 4 (Test Group - High Dose): Receives AnxA1/mimetic (e.g., 5 mg/kg, i.p.) + carrageenan.
4. Procedure:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal injection).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution (prepared in sterile saline) into the sub-plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection using the plethysmometer.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
5. Optional Endpoints:
-
At the end of the experiment (e.g., 5 hours), animals can be euthanized.
-
The inflamed paw tissue can be collected for histopathological analysis or to measure levels of inflammatory mediators like TNF-α, IL-1β, and Prostaglandin E2 (PGE2) via ELISA or qPCR.
Mandatory Visualizations
Annexin A1 Signaling Pathway
The diagram below illustrates the primary anti-inflammatory signaling pathway initiated by Annexin A1. Extracellular AnxA1 binds to the FPR2/ALX receptor on immune cells, such as neutrophils and macrophages. This interaction triggers downstream signaling that inhibits pro-inflammatory pathways (like NF-κB) and promotes pro-resolving functions, including neutrophil apoptosis and efferocytosis.
References
Application Notes & Protocols: Investigating the Mechanism of Action of Wulignan A1
For Researchers, Scientists, and Drug Development Professionals
Introduction: Wulignan A1
This compound is a novel lignan (B3055560) compound isolated from a natural source, demonstrating significant potential in preclinical screenings for anti-inflammatory and anti-cancer activities. Lignans are a class of polyphenols known for a wide range of pharmacological properties. Early phenotypic assays suggest that this compound may modulate key cellular signaling pathways involved in inflammation and cell proliferation. Elucidating the precise mechanism of action (MoA) is a critical step in the drug discovery pipeline to validate its therapeutic potential, identify biomarkers, and predict potential toxicities.[1]
These application notes provide a comprehensive framework and detailed protocols for investigating the molecular MoA of this compound, focusing on its effects on the NF-κB and MAPK signaling cascades—two central pathways in immunity and oncology.[2][3] The described workflow is designed to systematically progress from broad cellular effects to specific molecular target interactions.
Proposed Investigational Workflow
A logical workflow is essential for the systematic investigation of a novel compound's MoA. The process begins with determining the optimal concentration range for cellular assays, followed by an assessment of the compound's impact on key signaling pathways, and finally, validation of specific molecular interactions.
Caption: Experimental workflow for this compound MoA investigation.
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables summarize expected quantitative outcomes from the described experimental protocols.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
|---|---|---|
| RAW 264.7 | Murine Macrophage | > 100 |
| A549 | Human Lung Carcinoma | 25.4 |
| HCT116 | Human Colon Carcinoma | 18.9 |
Table 2: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Cells
| Gene | Treatment (10 µM this compound) | Fold Change vs. LPS Control |
|---|---|---|
| TNF-α | LPS + this compound | 0.21 |
| IL-6 | LPS + this compound | 0.15 |
| COX-2 | LPS + this compound | 0.33 |
Table 3: Modulation of NF-κB and MAPK Signaling Proteins by this compound (10 µM)
| Protein Target | Phosphorylation Status | Relative Density vs. Stimulated Control |
|---|---|---|
| p-IκBα (Ser32) | Decreased | 0.25 |
| p-p65 (Ser536) | Decreased | 0.31 |
| p-ERK1/2 (Thr202/Tyr204) | Decreased | 0.45 |
| p-p38 (Thr180/Gly182) | No Significant Change | 0.95 |
Signaling Pathway Diagrams
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses.[3][4] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by stimuli like TNF-α or LPS, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate gene transcription. This compound is hypothesized to inhibit this pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway involved in cellular responses to external stimuli, controlling processes like proliferation, differentiation, and apoptosis. It typically involves a series of three kinases: a MAPKKK (e.g., RAF), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK). This compound may interfere with this signaling axis.
Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic concentration (IC50) of this compound on various cell lines.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Signaling Proteins
Objective: To measure the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways.
Materials:
-
6-well cell culture plates
-
This compound
-
Stimulant (e.g., LPS at 1 µg/mL or TNF-α at 20 ng/mL)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7) in 6-well plates. Grow to 80-90% confluency.
-
Pre-treat cells with a sub-toxic concentration of this compound (e.g., 10 µM) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes. Include unstimulated and stimulated vehicle controls.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal. Normalize the total protein signal to a loading control (β-actin).
Protocol 3: Immunofluorescence for NF-κB p65 Nuclear Translocation
Objective: To visually confirm if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Glass coverslips in 24-well plates
-
This compound and stimulant (LPS or TNF-α)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization buffer)
-
1% BSA in PBS (Blocking buffer)
-
Primary antibody (anti-p65)
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with this compound (10 µM) for 2 hours, followed by stimulation with LPS (1 µg/mL) for 1 hour.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-p65 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and stain with DAPI (300 nM) for 5 minutes.
-
Mounting: Wash twice with PBS, then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels. Merged images will show the localization of p65 relative to the nucleus. In inhibited cells, the green signal should remain predominantly in the cytoplasm, whereas in stimulated control cells, it will co-localize with the blue DAPI signal in the nucleus.
References
- 1. Strategies for target identification of antimicrobial natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling via the NFκB system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. signalingsystems.ucla.edu [signalingsystems.ucla.edu]
Application Notes and Protocols: Anwulignan as a Molecular Probe for JAK1/STAT3 and p38 MAPK/Nrf2/HO-1 Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anwulignan, a lignan (B3055560) isolated from Schisandra sphenanthera, has emerged as a valuable molecular probe for investigating cellular signaling pathways implicated in cancer and inflammation. It functions as a direct inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling cascade, and as an activator of the p38 MAPK/Nrf2/HO-1 pathway, a critical antioxidant response pathway. These distinct activities make Anwulignan a versatile tool for studying the roles of these pathways in various physiological and pathological processes.
This document provides detailed application notes and experimental protocols for utilizing Anwulignan as a molecular probe to study its effects on the JAK1/STAT3 and p38 MAPK/Nrf2/HO-1 signaling pathways.
Data Presentation
While a specific IC50 value for the direct inhibition of JAK1 by Anwulignan has not been definitively reported in the reviewed literature, its dose-dependent inhibitory effects on downstream signaling and cellular processes have been documented.
| Target Pathway | Key Molecular Target | Observed Effect | Cell Line | Effective Concentration Range |
| JAK1/STAT3 Signaling | JAK1 | Inhibition of STAT3 phosphorylation | A549, H1975 (NSCLC) | 20-50 µM |
| PI3K/AKT/mTOR Signaling | PI3K/AKT/mTOR | Inhibition of phosphorylation of PI3K, AKT, and mTOR | A549, H460 (NSCLC) | 20-50 µM |
| Cellular Proliferation | - | Inhibition of cell growth | A549, H1975 (NSCLC) | Dose-dependent |
| Hepatoprotection | p38 MAPK/Nrf2/HO-1 | Activation of the pathway | HepG2 | Not specified |
Signaling Pathways and Experimental Workflow
JAK1/STAT3 Signaling Pathway Inhibition by Anwulignan
Anwulignan directly binds to JAK1, inhibiting its kinase activity. This prevents the phosphorylation and subsequent activation of STAT3, a transcription factor that, when activated, translocates to the nucleus to regulate the expression of genes involved in cell proliferation, survival, and inflammation.
p38 MAPK/Nrf2/HO-1 Pathway Activation by Anwulignan
Anwulignan can also activate the p38 MAPK pathway. This leads to the phosphorylation and activation of the transcription factor Nrf2, which then translocates to the nucleus and binds to the antioxidant response element (ARE). This binding event drives the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which play a crucial role in protecting cells from oxidative stress.
Experimental Workflow for Assessing Anwulignan Activity
The following diagram outlines a general workflow for investigating the effects of Anwulignan on cellular signaling pathways.
Experimental Protocols
In Vitro JAK1 Kinase Assay
This protocol is adapted from studies demonstrating Anwulignan's direct inhibition of JAK1.
Materials:
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Recombinant active JAK1 protein
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Recombinant STAT3 protein (as substrate)
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Anwulignan (dissolved in DMSO)
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ATP
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Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4)
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SDS-PAGE gels
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PVDF membrane
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Primary antibody: anti-phospho-STAT3 (Tyr705)
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HRP-conjugated secondary antibody
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Chemiluminescence detection reagent
Procedure:
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Prepare a reaction mixture containing recombinant JAK1 protein in kinase assay buffer.
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Add varying concentrations of Anwulignan or vehicle control (DMSO) to the reaction mixture and incubate for 15 minutes at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding recombinant STAT3 protein and ATP to the mixture.
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Incubate the reaction at 30°C for 30 minutes.
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Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
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Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the anti-phospho-STAT3 (Tyr705) primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the bands using a chemiluminescence detection system. The intensity of the phosphorylated STAT3 band will decrease with increasing concentrations of Anwulignan.
Western Blot Analysis of JAK1/STAT3 and p38 MAPK/Nrf2/HO-1 Pathways in Cell Culture
This protocol outlines the steps to analyze the phosphorylation status and expression levels of key proteins in these pathways in response to Anwulignan treatment.
Materials:
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Cell lines (e.g., A549, H1975, or HepG2)
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Cell culture medium and supplements
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Anwulignan
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and transfer apparatus
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PVDF or nitrocellulose membranes
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Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-Nrf2, anti-HO-1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescence detection reagent
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
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Treat the cells with various concentrations of Anwulignan or vehicle control for the desired time period (e.g., 24 hours).
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Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
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Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
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Separate the proteins by SDS-PAGE and transfer them to a membrane.
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Block the membrane for 1 hour at room temperature.
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Incubate the membrane with the desired primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the protein bands using a chemiluminescence imaging system.
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Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Conclusion
Anwulignan is a potent bioactive compound that serves as an effective molecular probe for dissecting the intricate roles of the JAK1/STAT3 and p38 MAPK/Nrf2/HO-1 signaling pathways. The protocols provided herein offer a framework for researchers to investigate the mechanisms of action of Anwulignan and to explore the therapeutic potential of targeting these pathways in various disease models. Careful optimization of experimental conditions, including cell type, treatment duration, and antibody concentrations, is recommended for achieving robust and reproducible results.
Troubleshooting & Optimization
Troubleshooting Wulignan A1 synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Wulignan A1. The following information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common impurities and side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in this compound synthesis?
A1: The most prevalent impurities originate from the Suzuki coupling step. These include unreacted starting materials (Fragment A and Fragment B), the homocoupling product of the boronic ester (Fragment B), and the protodeboronation product of Fragment B. Incomplete deprotection during the final step can also lead to partially protected intermediates.[1][2]
Q2: My final product is a complex mixture that is difficult to separate. What is the likely cause?
A2: A complex product mixture often points to issues with the Suzuki coupling reaction conditions.[1] Potential causes include catalyst deactivation, the presence of oxygen leading to side reactions like homocoupling, or suboptimal base selection.[2][3] The subsequent deprotection step might also be incomplete, adding to the mixture's complexity.
Q3: After purification, I still detect residual palladium in my this compound sample. How can I remove it?
A3: Residual palladium is a common issue in products synthesized via cross-coupling reactions. While column chromatography can remove a significant portion, highly effective removal often requires the use of metal scavengers. Various commercial scavenging resins with different functional groups (e.g., thiol-based) can be employed.
Q4: this compound is highly polar, making purification by standard silica (B1680970) gel chromatography challenging. What are the alternative purification strategies?
A4: For highly polar compounds like this compound, purification can be challenging. Reverse-phase chromatography is a common alternative to standard normal-phase silica gel chromatography. Another effective technique is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for separating polar compounds. In some cases, crystallization can also be an effective purification method.
Troubleshooting Guides
Issue 1: Low or No Yield of the Coupled Product
Q: My Suzuki coupling reaction is resulting in a low yield or is failing completely. How can I troubleshoot this?
A: Low or no yield in a Suzuki coupling reaction is a frequent problem that can often be traced back to several key factors:
-
Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture. Ensure that the catalyst is fresh and has been handled under an inert atmosphere. Consider using a more active pre-catalyst or a different ligand system.
-
Poor Quality of Reagents: Boronic acids and their esters can degrade over time. It is recommended to use fresh or recently purified boronic esters. The purity of the aryl halide (Fragment A) is also crucial.
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Ineffective Base: The choice of base is critical for the success of the reaction. For complex substrates, stronger bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Presence of Oxygen: Oxygen can lead to the homocoupling of the boronic ester and deactivate the Pd(0) catalyst. Ensure that the reaction solvent is thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
Issue 2: Presence of a Major Side-Product with a Mass Corresponding to a Dimer of Fragment B
Q: I am observing a significant amount of a homocoupled dimer of my boronic ester (Fragment B). How can I minimize this side reaction?
A: The formation of a homocoupled dimer is a common side reaction in Suzuki couplings, often driven by the presence of oxygen. To suppress this impurity, the following steps are recommended:
-
Rigorous Degassing: As mentioned previously, thoroughly degas the reaction mixture to remove dissolved oxygen. A subsurface sparge with nitrogen can be particularly effective.
-
Stoichiometry Control: While a slight excess of the boronic ester is common, a large excess can favor homocoupling. Try reducing the equivalents of the boronic ester to 1.1-1.2 equivalents.
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Use of a Pd(0) Source: Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, can sometimes be advantageous over generating it in situ from a Pd(II) source, as this avoids potential issues with incomplete reduction which can promote side reactions.
Issue 3: Incomplete Deprotection of the Final Product
Q: My final product contains significant amounts of partially deprotected intermediates. How can I ensure complete deprotection?
A: Incomplete deprotection can be addressed by modifying the reaction conditions:
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently increase the temperature to drive the reaction to completion.
-
Increase Equivalents of Reagent: Add a larger excess of the deprotecting agent.
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Choice of Deprotection Agent: Ensure the chosen deprotection agent is appropriate for the specific protecting group and is not being consumed by other functional groups in the molecule.
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Purity of the Starting Material: Impurities in the coupled product can sometimes interfere with the deprotection step. Ensure the material entering the deprotection step is as pure as possible.
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Purity
| Entry | Base | Solvent System | Temperature (°C) | This compound Purity (%) | Homocoupling Impurity (%) |
| 1 | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 65 | 25 |
| 2 | K₃PO₄ | Toluene/EtOH/H₂O | 80 | 85 | 10 |
| 3 | K₃PO₄ | Dioxane/H₂O | 100 | 92 | 5 |
| 4 | Cs₂CO₃ | Dioxane/H₂O | 100 | 95 | <3 |
Table 2: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| Thiol-functionalized silica | 150 | 8 | 94.7 |
| Activated Carbon | 150 | 45 | 70.0 |
| Amine-functionalized resin | 150 | 62 | 58.7 |
Experimental Protocols
Key Experiment: Suzuki Coupling for this compound Synthesis
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To a flame-dried round-bottom flask, add Fragment A (1.0 eq.), Fragment B (1.2 eq.), and potassium phosphate (K₃PO₄) (3.0 eq.).
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Evacuate and backfill the flask with argon three times.
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Add degassed 4:1 dioxane/water via cannula.
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Bubble argon through the stirred mixture for 20 minutes.
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Under a positive flow of argon, add Pd(dppf)Cl₂ (0.03 eq.).
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Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Key Experiment: Palladium Removal Using a Scavenger
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Dissolve the crude this compound in a suitable solvent (e.g., methanol (B129727) or THF).
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Add the thiol-functionalized silica scavenger (typically 5-10 equivalents by weight relative to the theoretical amount of palladium).
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Stir the mixture at room temperature for 2-4 hours.
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Filter off the scavenger through a pad of celite, washing with the same solvent.
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Concentrate the filtrate under reduced pressure.
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Analyze the product for residual palladium content using techniques like ICP-MS.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
Caption: Proposed antioxidant signaling pathway for this compound.
References
Improving Wulignan A1 solubility for cell culture
Technical Support Center: Wulignan A1
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively using this compound in cell culture experiments, with a focus on overcoming solubility challenges.
Properties of this compound
The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 117047-76-4 | [1][2] |
| Molecular Weight | 342.4 g/mol | [1] |
| Purity | ≥98% | [1][2] |
| Physical Description | Powder | |
| Source | The stems of Schisandra henryi | |
| Known Solvents | DMSO, Acetone (B3395972), Chloroform, Dichloromethane, Ethyl Acetate (B1210297) | |
| Biological Activity | Exhibits activity against leukemia P-388 in vitro; may have anti-influenza virus (H1N1 and H1N1-TR) activities. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a lignan (B3055560) compound isolated from the stems of Schisandra henryi. It is provided as a powder with a purity of ≥98%.
Q2: What are the known biological activities of this compound?
A2: In vitro studies have shown that this compound exhibits activity against leukemia P-388. It may also possess antiviral properties against influenza virus H1N1 and a Tamiflu-resistant strain (H1N1-TR).
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the stability and efficacy of this compound. Recommended storage conditions are as follows:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Important: Avoid repeated freeze-thaw cycles. If a solution has been stored at -20°C for over a month, its efficacy should be re-examined.
Q4: How do I handle the product upon receipt?
A4: The powdered compound may adhere to the cap or neck of the vial during shipping. Gently shake the vial to ensure the powder settles at the bottom before opening.
Troubleshooting Guide for this compound Solubility in Cell Culture
This guide addresses common issues related to the solubility of this compound when preparing it for cell culture experiments.
Q5: this compound is not dissolving in my aqueous cell culture medium. What should I do?
A5: this compound is a hydrophobic compound and is not expected to dissolve directly in aqueous solutions like PBS or cell culture media. You must first prepare a concentrated stock solution in an appropriate organic solvent. Based on supplier data, Dimethyl Sulfoxide (DMSO) is a common and recommended choice for cell culture applications.
Q6: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. How can I prevent this?
A6: Precipitation upon dilution is a common problem with hydrophobic compounds. Here are several troubleshooting steps:
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Decrease the Final Concentration: The most likely issue is that the final concentration of this compound in your medium exceeds its solubility limit. Try performing a serial dilution to a lower final concentration.
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Increase the Volume of Medium: When diluting the stock, add the small volume of this compound stock solution to a larger volume of pre-warmed medium while vortexing or swirling gently to facilitate rapid mixing. Avoid adding medium directly to the stock solution.
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Check the Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent toxicity to your cells. Ensure your dilution scheme does not exceed the tolerance level for your specific cell line.
-
Consider Serum Content: The presence of serum (like FBS) in the culture medium can help to solubilize hydrophobic compounds. If you are using a serum-free medium, the solubility of this compound may be significantly lower. You may need to test lower working concentrations.
Q7: What is the best way to determine the maximum soluble concentration of this compound in my specific cell culture medium?
A7: You can determine this empirically. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Add increasing volumes of this stock to your cell culture medium and observe for any signs of precipitation (cloudiness, visible particles) after a short incubation at 37°C. The highest concentration that remains clear is your working maximum.
Q8: Can I use a solvent other than DMSO?
A8: While other organic solvents like acetone and ethyl acetate can dissolve this compound, they are generally more toxic to cells than DMSO. If you must avoid DMSO, ethanol (B145695) could be an alternative, but its suitability and the maximum tolerated concentration by your cells must be determined experimentally. For any technical questions regarding solubility, it is recommended to contact the supplier directly.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass:
-
Molecular Weight (MW) of this compound = 342.4 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 342.4 g/mol * (1000 mg / 1 g) = 3.424 mg.
-
-
-
Weighing:
-
Carefully weigh out approximately 3.424 mg of this compound powder using an analytical balance.
-
-
Dissolution:
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Add the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, sterile-filtered DMSO.
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Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may assist with dissolution if needed.
-
-
Storage:
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Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
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Pre-warm Medium: Warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound from a 10 mM stock:
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V1 (Stock Volume) = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL.
-
Note: This results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.
-
-
Perform Dilution:
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Pipette 10 mL of the pre-warmed medium into a sterile conical tube.
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While gently vortexing or swirling the medium, add the 10 µL of the 10 mM this compound stock solution.
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Ensure the solution is mixed immediately and thoroughly to prevent localized high concentrations that could lead to precipitation.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (in this case, 10 µL) to an equivalent volume of medium (10 mL) to account for any effects of the solvent on the cells.
Visualizations
Caption: General workflow for preparing this compound stock and working solutions.
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
Wulignan A1 Cytotoxicity Assay Technical Support Center
Welcome to the technical support center for Wulignan A1 cytotoxicity assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MTT assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity. The assay's principle is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of living cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[1]
Q2: How does the LDH cytotoxicity assay work?
An LDH (lactate dehydrogenase) cytotoxicity assay is a colorimetric method that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of cytotoxicity and cytolysis. The released LDH is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a red formazan product. The amount of formazan is proportional to the amount of LDH released, which in turn is indicative of the level of cell death.[2]
Q3: We are observing higher than expected viability or results that are not dose-dependent with this compound in our MTT assay. What could be the cause?
If you observe inconsistent or unexpectedly high viability readings with this compound, it may be due to its intrinsic properties. If this compound has antioxidant or reducing properties, it could directly reduce MTT to formazan, independent of cellular metabolic activity, leading to falsely elevated viability readings.[1][3] It's also possible that this compound or its metabolites interact with the formazan crystals, affecting their solubility or absorbance spectrum.
Q4: Our formazan crystals are not dissolving completely in the MTT assay, leading to variable absorbance readings. How can we fix this?
Incomplete formazan solubilization is a common issue that can lead to inaccurate results. To address this, ensure you are using a sufficient volume of a suitable solubilization solvent such as DMSO or an acidified isopropanol (B130326) solution. After adding the solvent, gentle agitation on an orbital shaker for 15-30 minutes can aid in complete dissolution. If crystals persist, gentle pipetting to break up clumps may be necessary, but avoid vigorous shaking, which can detach adherent cells.
Q5: Can components of the cell culture medium interfere with the MTT assay when using this compound?
Yes, several components of standard cell culture medium can interfere with the MTT assay. Phenol (B47542) red, a common pH indicator in media, can increase background absorbance. It is recommended to use phenol red-free media during the assay. Serum components can also interfere, so minimizing the serum concentration or using a serum-free medium during the MTT incubation is advisable.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in wells without cells | Contamination of the culture medium with reducing agents (e.g., phenol red) or serum components. | Use phenol red-free media during the assay. Minimize serum concentration or use serum-free media during MTT incubation. |
| Microbial contamination. | Ensure sterile technique and check for contamination before the assay. | |
| Degradation of the MTT solution. | Use fresh, high-quality MTT solution. | |
| Incomplete solubilization of formazan crystals | Insufficient solvent volume or inadequate mixing. | Increase the volume of the solubilization solvent and ensure thorough mixing by gentle agitation or pipetting. |
| Improper solvent composition. | Consider using a different solvent, such as a combination of DMSO and SDS. | |
| Interference from this compound | This compound may directly reduce MTT or have a color that interferes with absorbance readings. | Run a control with this compound in a cell-free system (media, MTT, and this compound) to check for direct MTT reduction. If interference is observed, consider an alternative cytotoxicity assay like the LDH assay. |
| Edge effects | Increased evaporation in the outer wells of the 96-well plate. | Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media instead. |
| Low absorbance readings | Cell number per well is too low. | Increase the initial cell seeding density. The optimal cell number should be within the linear range of the assay. |
| Incubation time with MTT is too short. | Increase the incubation time with the MTT reagent until a purple color is visible in the cells under a microscope. |
LDH Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in medium-only control | High inherent LDH activity in the serum used in the culture medium. | Reduce the serum concentration in the culture medium to 1-5%. Consider heat-inactivating the serum, although its effect on LDH activity should be tested. |
| High spontaneous LDH release in untreated cells | Cell density is too high, leading to cell death. | Optimize the cell seeding density to ensure cells are in a healthy, sub-confluent state during the assay. |
| Overly vigorous pipetting during cell plating or media changes. | Handle cell suspensions gently to avoid mechanical damage to the cell membranes. | |
| Cells are stressed due to prolonged incubation in serum-free media. | If the protocol requires serum-free conditions, minimize the duration. Test if a low serum concentration (e.g., 0.5-1%) is tolerated without high background. | |
| Low experimental absorbance values | Cell density is too low. | Increase the initial cell seeding density. |
| Insufficient incubation time after treatment with this compound. | Ensure the treatment duration is sufficient to induce cytotoxicity and LDH release. | |
| Replicate variability | Inaccurate pipetting or cell plating. | Ensure accurate and consistent pipetting. Mix cell suspensions thoroughly before plating to ensure a uniform cell distribution. |
| Disruption of the cell monolayer. | When adding reagents, pipette gently against the side of the well to avoid detaching adherent cells. |
Experimental Protocols
MTT Cell Viability Assay Protocol
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
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Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently agitate the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at an optimized density and culture for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound and include appropriate controls:
-
Untreated cells (spontaneous LDH release)
-
Vehicle-treated cells
-
Positive control (cells treated with a lysis agent to induce maximum LDH release)
-
Medium-only blank
-
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution provided in the kit to each well. Measure the absorbance at 490 nm using a microplate reader.
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Calculation: Calculate the percentage of cytotoxicity using the following formula:
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% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Hypothetical Signaling Pathway for this compound
Based on related compounds like Anwulignan, this compound may exert its cytotoxic effects by inhibiting key signaling pathways involved in cell survival and proliferation, such as the JAK/STAT pathway.
Caption: Hypothetical inhibitory effect of this compound on the JAK1/STAT3 signaling pathway.
MTT Assay Experimental Workflow
Caption: A streamlined workflow for performing an MTT cell viability assay.
Troubleshooting Logic for High MTT Background
Caption: Decision tree for troubleshooting high background absorbance in an MTT assay.
References
Overcoming Wulignan A1 instability in solution
Wulignan A1 Technical Support Center
Welcome to the technical resource center for this compound. This guide provides answers to frequently asked questions and detailed troubleshooting for issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO appears stable, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?
A1: This is a common issue known as "antisolvent precipitation." this compound is highly soluble in organic solvents like DMSO but has poor solubility in aqueous solutions. When the DMSO stock is diluted into a buffer, the percentage of the organic solvent drops dramatically, causing the compound to fall out of solution.
To prevent this, consider the following:
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Lower the final concentration: The most straightforward approach is to work at a lower final concentration of this compound if your experimental window allows.
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Increase final DMSO concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1-0.5%. Increasing the DMSO percentage in your final assay volume can help maintain solubility.
-
Use a solubilizing agent: Incorporating excipients like non-ionic surfactants (e.g., Tween-80, Pluronic F-68) or cyclodextrins (e.g., HP-β-CD) in your final buffer can significantly enhance the aqueous solubility of this compound. See the protocol for preparing a stabilized formulation below.
Q2: I've noticed a decrease in the activity of my this compound solution over time, even when stored at 4°C. What is the cause?
A2: this compound is susceptible to hydrolytic degradation, especially in aqueous buffers with a pH outside the optimal range of 6.0-7.0. Storing pre-diluted aqueous solutions, even at 4°C, is not recommended for periods longer than 24 hours. For maximum efficacy, always prepare fresh dilutions from a frozen DMSO stock immediately before an experiment.
Q3: Can I store my diluted this compound working solutions in standard polypropylene (B1209903) tubes?
A3: While acceptable for short-term use (< 8 hours), this compound is a hydrophobic molecule that can adsorb to the surface of some plastics, including standard polypropylene. This can lead to a significant decrease in the effective concentration of the compound in your solution. For long-term storage or when working with very low concentrations, we recommend using low-adhesion polypropylene tubes or glass vials.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving stability issues with this compound.
Caption: Troubleshooting workflow for this compound instability.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Buffers
| Buffer System (pH 7.4) | Co-solvent (v/v) | Max Solubility (µM) | Observation |
| PBS | 0.5% DMSO | < 1 | Immediate Precipitation |
| PBS | 1.0% DMSO | 5 | Precipitates within 1 hr |
| DMEM + 10% FBS | 0.5% DMSO | 25 | Stable for > 24 hrs |
| PBS + 5% HP-β-CD | 0.5% DMSO | 50 | Stable for > 48 hrs |
| PBS + 0.1% Tween-80 | 0.5% DMSO | 35 | Stable for > 24 hrs |
Table 2: Stability of this compound (10 µM) in Aqueous Buffer (PBS, 0.5% DMSO, pH 7.4)
| Storage Temperature (°C) | % Remaining after 8 hours | % Remaining after 24 hours |
| 37 | 78% | 45% |
| 25 | 91% | 72% |
| 4 | 98% | 92% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for 15 minutes before opening to prevent moisture condensation.
-
Solvent Addition: Add the required volume of anhydrous, cell-culture grade DMSO to the vial to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution for 2 minutes. If necessary, sonicate in a water bath for 5 minutes to ensure complete dissolution. The solution should be clear and colorless.
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes in low-adhesion polypropylene tubes. Store aliquots at -80°C for long-term stability (up to 12 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Stabilized this compound Working Solution using HP-β-CD
This protocol is designed to prepare a 100 µM working solution in a PBS buffer, which can be further diluted into your final assay.
Caption: Workflow for preparing a stabilized this compound solution.
-
Materials: 10 mM this compound in DMSO (from Protocol 1), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Phosphate-Buffered Saline (PBS, pH 7.4).
-
Prepare HP-β-CD Solution: Weigh out HP-β-CD and dissolve it in PBS to a final concentration of 10% (w/v). Vortex thoroughly until the powder is completely dissolved.
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Dilution: In a fresh tube, add 99 µL of the 10% HP-β-CD solution.
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Addition of this compound: Add 1 µL of the 10 mM this compound DMSO stock to the HP-β-CD solution. Crucially, vortex the tube immediately and vigorously for 30 seconds. This ensures the hydrophobic this compound molecule is efficiently encapsulated within the cyclodextrin (B1172386) ring before it has a chance to precipitate.
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Final Solution: The resulting solution is a 100 µM stock of this compound in PBS containing 10% HP-β-CD and 1% DMSO. This can now be used for further serial dilutions in your standard assay buffer.
Wulignan A1 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Wulignan A1 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For initial range-finding experiments, a broad concentration range is recommended, typically spanning several orders of magnitude. A common starting point is a serial dilution from 100 µM down to 1 nM.[1] This wide range helps to identify the concentrations at which this compound exhibits biological activity, toxicity, or no effect. Subsequent experiments can then focus on a narrower range of concentrations to precisely determine the EC50/IC50.
Q2: What is the appropriate solvent for this compound and what is the maximum final concentration of the solvent in the culture medium?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure the final concentration of the solvent in the cell culture medium is consistent across all wells and remains below a toxic threshold for the specific cell line being used. Generally, the final DMSO concentration should not exceed 0.5%.[2] A vehicle control (medium with the same DMSO concentration as the highest this compound concentration) must be included in all experiments to account for any solvent-related effects.
Q3: How long should I incubate the cells with this compound?
A3: The optimal incubation time depends on the cell type and the specific biological question being addressed.[3] For cytotoxicity assays, common incubation times are 24, 48, or 72 hours.[1] It is advisable to perform a time-course experiment to determine the incubation time that yields the most robust and reproducible results for your specific experimental setup.
Q4: Which cell viability assay is recommended for use with this compound?
A4: Several cell viability assays are suitable, including MTT, MTS, and WST-1 assays.[4] These colorimetric assays measure the metabolic activity of viable cells. The choice of assay may depend on factors such as desired sensitivity and procedural convenience. For instance, WST-1 and MTS assays are generally considered more sensitive and have a simpler, one-step procedure compared to the MTT assay. It is always good practice to validate results with an orthogonal method if the compound is suspected to interfere with the assay chemistry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inaccurate pipetting, especially during serial dilutions. | Use calibrated pipettes and proper technique. Gently mix cell suspensions and reagent solutions before dispensing. |
| Edge effects in multi-well plates due to evaporation. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. | |
| Cell clumping or uneven cell seeding density. | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells to maintain a uniform density. | |
| No dose-response effect observed | This compound concentration range is too low or too high. | Perform a wider range-finding experiment with concentrations spanning from picomolar to high micromolar. |
| This compound may be inactive in the chosen cell line. | Confirm the expression of the putative target in your cell line. Test this compound in a different, potentially more sensitive, cell line. | |
| Insufficient incubation time for the effect to manifest. | Increase the incubation time (e.g., from 24 to 48 or 72 hours) and perform a time-course experiment. | |
| Steep or shallow dose-response curve | A steep curve may indicate high potency or positive cooperativity. | Use smaller dilution factors (e.g., 2-fold instead of 10-fold) to obtain more data points along the steep portion of the curve. |
| A shallow curve might suggest low potency, complex biological interactions, or compound degradation. | Check the stability of this compound in the culture medium over the incubation period. Consider if the compound has multiple targets with different affinities. | |
| Inconsistent results between experiments | Variation in cell health, passage number, or confluency. | Standardize cell culture procedures. Use cells within a consistent range of passage numbers and at a similar confluency for each experiment. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound for each experiment. Aliquot and store the stock solution at -20°C or -80°C to minimize freeze-thaw cycles. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Non-small cell lung cancer | 48 | 2.5 |
| DU145 | Prostate cancer | 48 | 1.8 |
| MCF-7 | Breast cancer | 48 | 5.2 |
| HeLa | Cervical cancer | 48 | 7.9 |
Table 2: Example Data for this compound Dose-Response Experiment in A549 Cells
| This compound Concentration (µM) | Log Concentration | % Inhibition (Mean ± SD) |
| 0.01 | -2.00 | 2.1 ± 1.5 |
| 0.1 | -1.00 | 8.5 ± 2.3 |
| 0.5 | -0.30 | 22.4 ± 3.1 |
| 1.0 | 0.00 | 35.7 ± 4.0 |
| 2.5 | 0.40 | 51.2 ± 3.5 |
| 5.0 | 0.70 | 68.9 ± 2.8 |
| 10.0 | 1.00 | 85.3 ± 2.1 |
| 50.0 | 1.70 | 96.4 ± 1.7 |
Experimental Protocols
Protocol 1: WST-1 Cell Viability Assay for Dose-Response Curve Generation
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform a serial dilution of this compound in culture medium to obtain the desired range of concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include wells for vehicle control (DMSO) and untreated control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the data to the untreated control (0% inhibition) and a positive control for cell death or the highest concentration of this compound (100% inhibition).
-
Plot the percentage of inhibition against the log of the this compound concentration.
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Determine the IC50 value from the resulting sigmoidal dose-response curve using non-linear regression analysis.
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Mandatory Visualization
Caption: Hypothesized signaling pathway for this compound as a JAK1 inhibitor.
Caption: Experimental workflow for this compound dose-response curve generation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent Wulignan A1 degradation during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Wulignan A1 during experimental procedures. As specific stability data for this compound is not extensively published, this guide offers a general framework for identifying potential degradation pathways and implementing preventative measures based on systematic stability testing.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation be the cause?
A1: Inconsistent results, such as a loss of biological activity, changes in peak purity during chromatography, or visible changes in the sample (e.g., color change, precipitation), can all be indicators of compound degradation. It is crucial to systematically investigate the stability of this compound under your specific experimental conditions.
Q2: What are the most common factors that can cause the degradation of a compound like this compound?
A2: Several factors can contribute to the degradation of a research compound. These typically include:
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pH: Many compounds are stable only within a narrow pH range. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
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Light: Exposure to UV or even ambient light can induce photolytic degradation.
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Oxidation: Atmospheric oxygen or the presence of oxidizing agents can lead to oxidative degradation.
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Enzymatic Activity: In biological assays, enzymes present in cell lysates or serum can metabolize or degrade the compound.
Troubleshooting Guide: Identifying and Preventing this compound Degradation
This guide will help you systematically troubleshoot and mitigate the degradation of this compound in your experiments.
Step 1: Assess the Purity and Integrity of Your Stock Solution
Q: How can I be sure that my this compound stock solution is not already degraded?
A: It is essential to start with a high-quality, pure stock of your compound.
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Initial Purity Check: Always verify the purity of a new batch of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Proper Storage: Ensure that the solid compound and your stock solutions are stored under recommended conditions, which are typically cool, dark, and dry. For many novel compounds, storage at -20°C or -80°C in an airtight container with a desiccant is a good starting point.
Step 2: Perform a Forced Degradation Study
Q: How can I systematically determine what is causing my this compound to degrade?
A: A forced degradation (or stress testing) study is a systematic way to identify the conditions that lead to the degradation of this compound. This involves subjecting the compound to various stress conditions and monitoring its degradation over time.
Experimental Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study.
1. Preparation of this compound Samples:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Ethanol) at a known concentration (e.g., 10 mM).
- For each stress condition, dilute the stock solution to a final concentration of 100 µM in the appropriate stress medium.
2. Stress Conditions:
- Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.
- Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.
- Neutral Hydrolysis: Purified water or a neutral buffer (e.g., PBS pH 7.4) at room temperature and 60°C.
- Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
- Photolytic Degradation: Expose the sample in a photostability chamber to a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
- Thermal Degradation (Solid State): Store the solid compound at elevated temperatures (e.g., 60°C) and controlled humidity.
3. Time Points:
- Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
- For the basic hydrolysis condition, it may be necessary to neutralize the sample with an equivalent amount of acid before analysis to prevent damage to the analytical column.
4. Analytical Method:
- Analyze the samples using a stability-indicating HPLC method. This is an HPLC method that can separate the parent compound (this compound) from its degradation products.
- Monitor the peak area of this compound at each time point to determine the percentage of the compound remaining.
Data Presentation: Hypothetical Stability of this compound Under Stress Conditions
The following table summarizes hypothetical data from a forced degradation study on this compound.
| Stress Condition | Temperature | Time (hours) | This compound Remaining (%) | Major Degradants Formed |
| 0.1 M HCl | Room Temp | 24 | 95.2% | Degradant 1 |
| 0.1 M HCl | 60°C | 8 | 65.7% | Degradant 1, Degradant 2 |
| 0.1 M NaOH | Room Temp | 4 | 20.1% | Degradant 3 |
| 0.1 M NaOH | 60°C | 1 | <5% | Degradant 3, Degradant 4 |
| PBS (pH 7.4) | Room Temp | 48 | 99.5% | None Detected |
| PBS (pH 7.4) | 60°C | 24 | 88.3% | Minor Degradant 1 |
| 3% H₂O₂ | Room Temp | 8 | 75.4% | Oxidative Adducts |
| Photolytic | Ambient | 24 | 92.1% | Photodegradant 1 |
Note: This is hypothetical data and should be replaced with your actual experimental findings.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study of this compound.
Hypothetical Signaling Pathway Modulated by this compound
Let's hypothesize that this compound is an inhibitor of a generic kinase pathway, such as the MAPK/ERK pathway, which is frequently implicated in cell proliferation and survival.
Technical Support Center: Wulignan A1 Biological Assays
Welcome to the technical support center for Wulignan A1, a potent and selective inhibitor of the Wulignan Kinase 1 (WLK1) signaling pathway. This guide provides troubleshooting tips and answers to frequently asked questions to help you navigate your experiments smoothly and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Wulignan Kinase 1 (WLK1). By binding to the kinase domain of WLK1, it prevents the phosphorylation of its downstream effector, Substrate Protein Zeta (SPZ), thereby inhibiting the activation of the entire signaling cascade.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, we recommend aliquoting the stock solution and storing it at -80°C. Avoid repeated freeze-thaw cycles. For working solutions, the DMSO stock can be diluted in an appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced artifacts.
Q3: In my Western blot, I am not seeing a decrease in phosphorylated SPZ (p-SPZ) after this compound treatment. What could be the issue?
A3: This is a common issue that can arise from several factors. Please refer to the detailed troubleshooting guide for Western Blot analysis in the section below. Key areas to check include the activity of your this compound stock, the cell confluency and stimulation conditions, and the antibody quality.
Troubleshooting Guides
Guide 1: Western Blot for p-SPZ Detection
Issue: No change or inconsistent changes in phosphorylated SPZ (p-SPZ) levels after treatment with this compound.
| Potential Cause | Troubleshooting Step |
| Inactive this compound | Verify the integrity of your this compound stock. If it has been stored improperly or subjected to multiple freeze-thaw cycles, its activity may be compromised. Test a fresh aliquot or a newly prepared stock solution. |
| Suboptimal Cell Density | Ensure cells are seeded at an optimal density. Overly confluent or sparse cultures can exhibit altered signaling responses. We recommend a cell confluency of 70-80% at the time of treatment. |
| Inadequate Serum Starvation | To reduce basal pathway activation, serum-starve cells for 12-16 hours before stimulation. This will enhance the signal-to-noise ratio for detecting p-SPZ changes. |
| Antibody Issues | The primary antibodies for p-SPZ or total SPZ may be suboptimal. Verify the recommended dilutions and incubation conditions from the manufacturer's datasheet. Run a positive control (e.g., cells treated with a known activator of the WLK1 pathway) and a negative control (untreated cells) to validate antibody performance. |
| Inefficient Protein Transfer | Ensure complete transfer of proteins from the gel to the PVDF or nitrocellulose membrane. Check your transfer buffer composition and transfer time/voltage. A Ponceau S stain can visually confirm transfer efficiency. |
Guide 2: Cell Viability Assay (e.g., MTT, CellTiter-Glo®)
Issue: High variability between replicate wells or unexpected cytotoxicity at low concentrations of this compound.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Inconsistent cell numbers across wells is a major source of variability. Ensure your cell suspension is homogenous before and during plating. Use a multichannel pipette carefully and consider plating cells in a larger volume to minimize pipetting errors. |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or water. |
| DMSO Toxicity | While this compound itself may have cytotoxic effects, the solvent (DMSO) can also impact cell viability at higher concentrations. Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and does not exceed 0.1%. |
| Incorrect Incubation Time | The incubation time for both the compound treatment and the viability reagent is critical. Refer to the specific assay protocol for optimal timing. For this compound, a treatment duration of 48-72 hours is typically sufficient to observe effects on proliferation. |
| Reagent-Compound Interference | In rare cases, the compound may directly interfere with the assay chemistry (e.g., quenching the fluorescent signal). To test for this, run a cell-free control where you add this compound to the assay medium and reagent to see if it affects the background signal. |
Experimental Protocols & Data
Protocol 1: Western Blotting for p-SPZ
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Cell Seeding: Plate cells (e.g., HEK293T) in 6-well plates to achieve 70-80% confluency on the day of the experiment.
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Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-16 hours.
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This compound Treatment: Pre-treat cells with varying concentrations of this compound (or DMSO vehicle) for 2 hours.
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Stimulation: Add a known activator of the WLK1 pathway (e.g., Growth Factor Y) and incubate for 15 minutes.
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Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
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Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody overnight at 4°C.
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Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect signal using an ECL substrate.
Recommended Antibody Dilutions
| Antibody | Supplier | Catalog # | Dilution |
| anti-p-SPZ (Ser42) | Fictional BioCorp | AB-12345 | 1:1000 |
| anti-SPZ (Total) | Fictional BioCorp | AB-67890 | 1:2000 |
| anti-GAPDH | Fictional BioCorp | AB-11223 | 1:10000 |
Visual Guides
Caption: The this compound inhibitory signaling pathway.
Caption: Standard experimental workflow for Western blotting.
Caption: Troubleshooting logic for p-SPZ Western blot results.
Wulignan A1 off-target effects and how to mitigate them
A Note on Nomenclature: Information available under the name "Wulignan A1" is limited. Based on current scientific literature, it is highly probable that this is a variant or misspelling of Anwulignan , a lignan (B3055560) monomer derived from Schisandra sphenanthera. This document will henceforth refer to the compound as Anwulignan.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Anwulignan?
Anwulignan is a novel inhibitor of Janus kinase 1 (JAK1).[1][2] It functions by directly binding to JAK1 and inhibiting its kinase activity. This, in turn, attenuates the downstream JAK1/STAT3 signaling pathway.[1][2] This pathway is crucial for cell proliferation, differentiation, and inflammatory responses.[3]
Q2: Are there known off-target effects of Anwulignan?
While Anwulignan shows potent activity against JAK1, the possibility of off-target effects exists. One study suggested the presence of additional molecular targets, although a screening against a panel of cancer-related kinases did not identify them.
A potential off-target interaction that has been identified is with Peroxisome Proliferator-Activated Receptor alpha (PPARα). Research has shown that Anwulignan can bind to and increase the expression of PPARα. PPARα is a nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Q3: Why is it important to consider off-target effects in my experiments?
Off-target effects can lead to a variety of issues in experimental research, including:
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Misinterpretation of results: An observed phenotype might be incorrectly attributed to the inhibition of the primary target (on-target effect) when it is actually caused by the modulation of an unintended molecule (off-target effect).
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Unexpected toxicity: Inhibition of off-target kinases or other proteins can lead to cellular toxicity that is not related to the intended mechanism of action.
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Inconsistent data: Off-target effects can vary between different cell lines or experimental conditions, leading to a lack of reproducibility.
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that is inconsistent with JAK1 inhibition.
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Possible Cause: The observed phenotype may be due to an off-target effect of Anwulignan. For example, the interaction with PPARα could be influencing metabolic or inflammatory pathways independently of JAK1/STAT3 signaling.
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Troubleshooting Steps:
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Validate with a structurally different JAK1 inhibitor: Use another known JAK1 inhibitor with a different chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect of JAK1 inhibition. If the phenotype is not replicated, it may be an off-target effect of Anwulignan.
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Rescue Experiment: Overexpress a constitutively active form of STAT3 in your cells. If this rescues the phenotype, it suggests the effect is mediated through the JAK1/STAT3 pathway.
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Investigate PPARα activation: Measure the expression of known PPARα target genes to determine if this pathway is being activated at the concentrations of Anwulignan you are using.
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Issue 2: Anwulignan is showing higher cytotoxicity in my cell line than expected.
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Possible Cause: The observed cytotoxicity could be due to the inhibition of an off-target kinase that is essential for cell survival in your specific cell model.
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Troubleshooting Steps:
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Dose-Response Curve: Perform a careful dose-response experiment to determine the lowest effective concentration for JAK1 inhibition and the concentration at which cytotoxicity becomes significant.
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Kinome-wide Selectivity Profiling: To identify potential off-target kinases, consider running a kinome-wide selectivity screen. This can be done through commercial services and will provide a profile of the kinases inhibited by Anwulignan at a given concentration.
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Use a control compound: Compare the cytotoxic profile of Anwulignan to other known JAK1 inhibitors.
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Data Presentation
Table 1: Summary of Known and Potential Molecular Interactions of Anwulignan
| Target Classification | Target | Interaction | Potential Experimental Outcome |
| On-Target | JAK1 | Inhibition of kinase activity | Attenuation of STAT3 phosphorylation, anti-proliferative effects in certain cancer cells. |
| Potential Off-Target | PPARα | Binding and increased expression | Modulation of lipid metabolism and inflammatory pathways. |
| Potential Off-Target | Unidentified Kinases | Inhibition | Unexpected cellular phenotypes, potential cytotoxicity. |
Table 2: General Strategies for Mitigating Off-Target Effects of Kinase Inhibitors
| Strategy | Description | Key Considerations |
| Use the Lowest Effective Concentration | Titrate the inhibitor to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets. | Requires a sensitive and quantitative assay for the on-target effect. |
| Employ Structurally Unrelated Inhibitors | Use multiple inhibitors with different chemical scaffolds that target the same primary protein to confirm that the observed phenotype is due to on-target inhibition. | Requires access to multiple compounds and knowledge of their selectivity profiles. |
| Genetic Approaches | Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target. The resulting phenotype should mimic the on-target effect of the inhibitor. | Can be time-consuming and may have its own off-target effects or compensatory responses. |
| Rescue Experiments | Overexpress a drug-resistant mutant of the primary target. This should reverse the on-target effects but not the off-target effects. | Requires molecular biology expertise and the availability of a suitable drug-resistant mutant. |
Mandatory Visualization
Caption: Anwulignan's primary signaling pathway via JAK1 inhibition.
Caption: A general workflow for identifying and mitigating off-target effects.
Experimental Protocols
1. Kinase Inhibitor Selectivity Profiling (General Protocol)
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor using a competitive binding assay format, often performed by specialized contract research organizations.
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Objective: To determine the inhibitory profile of Anwulignan against a broad panel of human kinases.
-
Methodology:
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Compound Preparation: Prepare a high-concentration stock solution of Anwulignan (e.g., 10 mM in DMSO). The final assay concentration will typically be in the range of 100 nM to 1 µM.
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Kinase Panel: A large panel of purified, recombinant human kinases is utilized.
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Competition Binding Assay: The assay measures the ability of Anwulignan to compete with a known, labeled ligand for binding to each kinase in the panel. The amount of labeled ligand bound to the kinase is inversely proportional to the binding affinity of Anwulignan.
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Data Analysis: The results are typically expressed as the percentage of inhibition at a given concentration or as Kd (dissociation constant) or IC50 values. This data allows for the identification of both the intended target and any off-targets.
-
2. Western Blotting to Detect Off-Target Pathway Activation
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Objective: To determine if Anwulignan treatment leads to the activation or inhibition of signaling pathways other than the intended JAK1/STAT3 pathway.
-
Methodology:
-
Cell Culture and Treatment: Plate the cells of interest and allow them to adhere. Treat the cells with Anwulignan at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time. Include a vehicle control (e.g., DMSO).
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Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with primary antibodies against phosphorylated and total forms of key proteins in suspected off-target pathways (e.g., phospho-Akt, Akt, phospho-ERK, ERK) as well as the on-target pathway (phospho-STAT3, STAT3). A loading control (e.g., GAPDH or β-actin) should also be included.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
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Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant change in the phosphorylation status of proteins in pathways unrelated to JAK1/STAT3 would suggest an off-target effect.
-
References
Validation & Comparative
Wulignan A1 vs. Anwulignan: A Comparative Analysis of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two lignans, Wulignan A1 and Anwulignan. While both compounds are derived from plants of the Schisandra genus, the extent of research into their pharmacological effects differs significantly. Anwulignan has been the subject of numerous studies, elucidating its mechanisms of action across a range of therapeutic areas. In contrast, the publicly available data on this compound is comparatively limited, pointing to an area ripe for further investigation.
Summary of Biological Activities
| Feature | This compound | Anwulignan |
| Primary Source | Stems of Schisandra henryi | Schisandra sphenanthera, Myristica fragrans (Nutmeg)[1][2] |
| Reported Biological Activities | Anti-influenza (H1N1, Tamiflu-resistant H1N1), Anti-leukemia (P-388)[3][4] | Anti-cancer (NSCLC, colorectal, breast), Anti-inflammatory, Hepatoprotective, Neuroprotective, Anti-diabetic, Anti-bacterial[5] |
| Mechanism of Action | Not fully elucidated in publicly available literature. | JAK1 inhibitor, attenuating the JAK1/STAT3 signaling pathway; Activator of the p38 MAPK–Nrf2–HO-1 signaling pathway |
Anti-Cancer Activity: A Case of Disparate Data
A significant body of research highlights the anti-cancer potential of Anwulignan, particularly in non-small cell lung cancer (NSCLC). In contrast, the anti-cancer activity of this compound has been noted against a leukemia cell line, but detailed mechanistic studies are not as readily available.
Anwulignan: A Novel JAK1 Inhibitor in NSCLC
Anwulignan has been identified as a novel inhibitor of Janus kinase 1 (JAK1), a key component of the JAK/STAT signaling pathway often dysregulated in cancer. By directly targeting JAK1, Anwulignan effectively suppresses the phosphorylation of STAT3, a downstream transcription factor crucial for tumor cell proliferation, survival, and differentiation. This inhibitory action leads to G1-phase cell cycle arrest and a significant reduction in NSCLC cell growth both in vitro and in vivo.
Quantitative Data: Cytotoxicity of Anwulignan
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Human stomach adenocarcinoma | Stomach Cancer | 22.01 ± 1.87 | |
| HT29 | Colon Cancer | 156.04 ± 6.71 | |
| Human cervical cancer cells | Cervical Cancer | 32.68 ± 2.21 |
This compound: Preliminary Anti-Leukemia Activity
This compound has demonstrated inhibitory effects against P-388 lymphoma cells in vitro. However, detailed studies elucidating the underlying mechanism of action and its broader anti-cancer potential are not as extensively documented as for Anwulignan.
Hepatoprotective Effects of Anwulignan
Anwulignan has shown significant hepatoprotective activity, primarily through the activation of the p38 MAPK–Nrf2–HO-1 signaling pathway. This pathway plays a critical role in the cellular antioxidant response, mitigating oxidative stress-induced liver damage. In a D-galactose-induced hepatic injury model in mice, Anwulignan administration led to improved liver function and reduced oxidative stress markers.
Quantitative Data: Hepatoprotective Effects of Anwulignan in Mice
| Parameter | Model Group | Anwulignan Group |
| Serum ALT (U/L) | 58.3 ± 7.2 | 35.1 ± 4.5 |
| Serum AST (U/L) | 135.4 ± 15.8 | 89.7 ± 10.3 |
| Liver MDA (nmol/mg prot) | 3.45 ± 0.41 | 2.13 ± 0.28 |
| Liver SOD (U/mg prot) | 128.6 ± 14.2 | 185.4 ± 19.7 |
| Data presented as mean ± standard deviation. Adapted from an in vivo study on D-galactose-induced hepatic injury. |
Information regarding the hepatoprotective effects of this compound is not currently available in the reviewed literature.
Anti-Inflammatory and Other Activities
Anwulignan possesses a broad spectrum of pharmacological activities, including anti-inflammatory, anti-diabetic, and neuroprotective effects. Its anti-inflammatory properties are, in part, linked to the inhibition of the JAK1/STAT3 pathway, which is also involved in inflammatory responses.
This compound has been specifically noted for its anti-influenza virus activity, effective against both the standard H1N1 strain and a Tamiflu-resistant variant.
Experimental Protocols
Anwulignan: JAK1 Kinase Assay
To determine the direct inhibitory effect of Anwulignan on JAK1 activity, an in vitro kinase assay is performed. Recombinant JAK1 protein is incubated with a specific substrate (e.g., a peptide containing a tyrosine residue) and ATP in the presence of varying concentrations of Anwulignan. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through methods like ELISA or radiometric assays. A decrease in substrate phosphorylation with increasing concentrations of Anwulignan indicates direct inhibition of JAK1.
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of the compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compound for a specified duration (e.g., 72 hours). Subsequently, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Signaling Pathways and Experimental Workflows
Caption: Anwulignan inhibits the JAK1/STAT3 signaling pathway.
Caption: Anwulignan's hepatoprotective effect via p38 MAPK-Nrf2-HO-1.
Caption: Workflow for determining cytotoxicity using an MTT assay.
References
- 1. Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of <i>Schisandra chinensis</i> - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. Antifection Inhibitor Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]
- 4. This compound | CAS 117047-76-4 | ScreenLib [screenlib.com]
- 5. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Anwulignan Compared to Standard of Care in NSCLC and DLBCL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Anwulignan (referred to as Wulignan A1 in the query) and the established standard of care drugs for Non-Small Cell Lung Cancer (NSCLC) and Diffuse Large B-Cell Lymphoma (DLBCL). It is important to note that while Anwulignan has demonstrated promising results in preclinical studies, there is currently no available data from human clinical trials. Therefore, a direct comparison of clinical efficacy is not yet possible. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals.
Overview of Anwulignan
Anwulignan is a lignan (B3055560) compound extracted from the medicinal plant Schisandra sphenanthera.[1] Preclinical research has identified it as a novel inhibitor of Janus kinase 1 (JAK1), a key component of the JAK/STAT signaling pathway.[1][2] This pathway is crucial for cell proliferation, survival, and invasion, and its dysregulation is implicated in the pathogenesis of various cancers, including NSCLC and DLBCL.[2]
Anwulignan in Non-Small Cell Lung Cancer (NSCLC)
Preclinical Efficacy of Anwulignan in NSCLC
Preclinical studies have shown that Anwulignan can significantly inhibit the growth of NSCLC cells.[1] It has been demonstrated to induce G1-phase cell cycle arrest in NSCLC cell lines. Furthermore, in vivo studies using mouse xenograft models of NSCLC have shown that Anwulignan can strongly inhibit tumor growth. One study noted that the level of inhibition by Anwulignan was similar to that of osimertinib (B560133), a standard of care drug for NSCLC with specific EGFR mutations.
Table 1: Summary of Preclinical Efficacy of Anwulignan in NSCLC
| Parameter | Cell Lines/Model | Observed Effect | Reference |
| Cell Growth Inhibition | A549, H1975, H1299 NSCLC cells | Significant inhibition of cell proliferation | |
| Cell Cycle | A549, H1299 NSCLC cells | Increased G1-phase cell cycle arrest | |
| In Vivo Tumor Growth | NSCLC cell-derived xenograft in mice | Strong inhibition of tumor growth | |
| Signaling Pathway | A549, H1975 NSCLC cells | Inhibition of JAK1/STAT3 signaling pathway |
Standard of Care for NSCLC
The standard of care for NSCLC is complex and depends on several factors, including the cancer stage, histology (squamous or non-squamous), and the presence of specific molecular biomarkers. Treatment options can include surgery, radiation therapy, chemotherapy, targeted therapy, and immunotherapy. For patients with advanced NSCLC, platinum-based chemotherapy has been a cornerstone of treatment. In cases with specific genetic mutations, targeted therapies are often employed. For instance, osimertinib is a standard treatment for patients with EGFR exon 19 deletions or exon 21 L858R mutations.
Anwulignan in Diffuse Large B-Cell Lymphoma (DLBCL)
Preclinical Efficacy of Anwulignan in DLBCL
Anwulignan has also been investigated for its therapeutic potential in DLBCL, the most common type of non-Hodgkin lymphoma. Preclinical findings indicate that Anwulignan can suppress the growth and proliferation of DLBCL cells. In vivo experiments using a mouse model with subcutaneously injected DLBCL cells showed that administration of Anwulignan led to a reduction in tumor volume.
Table 2: Summary of Preclinical Efficacy of Anwulignan in DLBCL
| Parameter | Cell Lines/Model | Observed Effect | Reference |
| Cell Viability | SU-DHL-8, SU-DHL-2, Farage DLBCL cells | Dose-dependent reduction in cell viability | |
| In Vivo Tumor Growth | SU-DHL-8 cell xenograft in nude mice | Reduction in tumor volume |
Standard of Care for DLBCL
The standard first-line treatment for DLBCL is a chemoimmunotherapy regimen known as R-CHOP. This regimen consists of Rituximab, Cyclophosphamide, Doxorubicin Hydrochloride (Hydroxydaunorubicin), Vincristine Sulfate (Oncovin), and Prednisone. R-CHOP is considered a curative therapy for a significant proportion of patients. For patients who are elderly or have comorbidities, modified or less intensive regimens may be used.
Experimental Protocols
Anwulignan In Vitro Cell Growth Assay (MTT Assay)
-
Cell Seeding: NSCLC or DLBCL cells are seeded in 96-well plates at a specific density.
-
Treatment: After allowing the cells to attach overnight, they are treated with various concentrations of Anwulignan or a vehicle control.
-
Incubation: The cells are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Anwulignan In Vivo Xenograft Study
-
Cell Implantation: A specified number of cancer cells (NSCLC or DLBCL) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are randomized into treatment and control groups. The treatment group receives Anwulignan (e.g., via intraperitoneal injection) at a specific dose and schedule, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers.
-
Endpoint: The study is concluded after a predetermined period or when tumors in the control group reach a specific size. Tumor weights may also be measured at the end of the study.
Visualizations
Caption: Anwulignan inhibits the JAK1/STAT3 signaling pathway.
Caption: General workflow for preclinical drug efficacy evaluation.
Conclusion
Anwulignan has demonstrated notable anti-cancer activity in preclinical models of NSCLC and DLBCL, primarily through the inhibition of the JAK1/STAT3 signaling pathway. While these initial findings are promising, it is crucial to underscore that this data is preliminary and derived from non-human studies. The established standard of care treatments for NSCLC and DLBCL, such as platinum-based chemotherapy, targeted therapies like osimertinib, and the R-CHOP regimen, are supported by extensive clinical trial data demonstrating their efficacy and safety in patients. Further research, including rigorous clinical trials, is necessary to determine the therapeutic potential of Anwulignan in a clinical setting and to draw any meaningful comparisons with the current standards of care.
References
Validating Wulignan A1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement is a critical step in the early stages of drug discovery, providing essential evidence that a compound interacts with its intended molecular target within a cellular environment. This guide offers a comparative overview of key methodologies for validating the cellular target engagement of Wulignan A1 (also known as Anwulignan), a lignan (B3055560) with demonstrated anticancer properties. Recent studies have identified Janus kinase 1 (JAK1) as a direct target of this compound, leading to the inhibition of the JAK1/STAT3 signaling pathway.[1][2] This guide will compare three prominent label-free target engagement validation techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Fluorescence Resonance Energy Transfer (FRET)-based assays, using the this compound-JAK1 interaction as a central example.
Comparative Analysis of Target Engagement Methods
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the binding characteristics of the compound, and the specific experimental questions being addressed. The following table summarizes the key characteristics of CETSA, DARTS, and FRET-based assays for validating this compound target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | FRET-based Assays |
| Principle | Ligand binding increases the thermal stability of the target protein, preventing its heat-induced aggregation.[3][4][5] | Ligand binding protects the target protein from proteolytic degradation. | Measures the proximity or conformational change of a target protein upon ligand binding through energy transfer between two fluorophores. |
| This compound Application | Detects the stabilization of JAK1 by this compound in intact cells or cell lysates upon heating. | Measures the increased resistance of JAK1 to proteases in the presence of this compound. | Can be engineered to detect conformational changes in JAK1 induced by this compound binding. |
| Throughput | Moderate to high, adaptable to microplate formats. | Moderate, can be adapted for screening. | High, well-suited for high-throughput screening. |
| Cellular Context | Can be performed in intact cells, cell lysates, and tissue samples. | Typically performed in cell lysates. | Can be performed in living cells. |
| Labeling Requirement | Label-free for the compound. Requires a specific antibody for the target protein (e.g., anti-JAK1). | Label-free for the compound. Analysis can be done by Western blot or mass spectrometry. | Requires genetic engineering of the target protein to incorporate fluorescent proteins (e.g., CFP, YFP). |
| Data Output | A shift in the melting temperature (Tm) of the target protein. | A change in the amount of full-length protein detectable after proteolysis. | A change in the FRET efficiency or ratio. |
| Key Advantage | Applicable in a physiological context with intact cells. | Does not require modification of the small molecule and is relatively quick. | Provides real-time monitoring of binding events in living cells. |
| Key Limitation | Not all proteins exhibit a clear thermal shift upon ligand binding. | Limited to proteins that are susceptible to proteolysis and may not be suitable for all targets. | Requires genetic modification of the target protein, which may alter its function. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below to enable researchers to implement these techniques for validating this compound target engagement.
Cellular Thermal Shift Assay (CETSA) Protocol for this compound-JAK1 Engagement
This protocol is designed to verify the binding of this compound to JAK1 within intact cells based on ligand-induced thermal stabilization.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., non-small cell lung cancer cells) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge:
-
Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
4. Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble levels of JAK1 at each temperature by Western blotting using a specific anti-JAK1 antibody.
5. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble JAK1 relative to the non-heated control against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol for this compound-JAK1 Engagement
This protocol identifies the interaction between this compound and JAK1 by assessing the protection of JAK1 from proteolysis upon ligand binding.
1. Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a suitable lysis buffer (e.g., M-PER or RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
2. Compound Incubation:
-
Aliquot the cell lysate and incubate with various concentrations of this compound or a vehicle control for 1-2 hours at room temperature.
3. Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.
4. Protein Analysis:
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-JAK1 antibody to detect the amount of undigested, full-length JAK1.
5. Data Analysis:
-
Compare the band intensity of full-length JAK1 in the this compound-treated samples to the vehicle-treated control.
-
An increase in the amount of full-length JAK1 in the presence of this compound indicates that the compound is protecting the protein from proteolytic digestion, thus confirming target engagement.
FRET-based Assay for this compound-JAK1 Engagement
This protocol describes a conceptual framework for a FRET-based assay to monitor this compound binding to JAK1 in living cells.
1. FRET Biosensor Construction:
-
Genetically engineer a JAK1 construct by flanking it with a FRET pair of fluorescent proteins, such as Cyan Fluorescent Protein (CFP) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor. The insertion sites should be chosen based on structural information of JAK1 to be sensitive to conformational changes upon ligand binding.
2. Cell Line Generation:
-
Transfect a suitable cell line with the JAK1-FRET biosensor construct and select for stable expression.
3. Live-Cell Imaging and Treatment:
-
Plate the stable cell line in a format suitable for fluorescence microscopy.
-
Acquire baseline FRET measurements by exciting the donor (CFP) and measuring the emission of both the donor and the acceptor (YFP).
-
Add this compound to the cells and monitor the change in the FRET ratio (YFP emission / CFP emission) over time.
4. Data Analysis:
-
Calculate the FRET ratio for each condition.
-
A change in the FRET ratio upon the addition of this compound indicates a conformational change in JAK1, signifying target engagement.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
By employing these methodologies, researchers can robustly validate the engagement of this compound with its target, JAK1, in a cellular context, thereby providing a solid foundation for further preclinical and clinical development.
References
Reproducibility of Wulignan A1 (Anwulignan) Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for Wulignan A1, identified in the scientific literature as Anwulignan, a lignan (B3055560) compound isolated from Schisandra sphenanthera. The focus is on the reproducibility of its reported anti-cancer and immunomodulatory effects, with a primary mechanism of action involving the inhibition of the Janus kinase (JAK) 1/Signal Transducer and Activator of Transcription (STAT) 3 signaling pathway.
To provide a comprehensive overview, this guide compares the experimental data of Anwulignan with other lignans (B1203133) from the same genus, namely Gomisin A and Schisandrin B, and the clinically approved JAK1/2 inhibitor, Ruxolitinib. The objective is to present the available evidence to assess the consistency and potential reproducibility of Anwulignan's bioactivity.
Data Presentation: Quantitative Comparison of Bioactivity
The following tables summarize the quantitative data from various preclinical studies, providing a basis for comparing the efficacy of Anwulignan and its alternatives. It is important to note that direct head-to-head comparative studies are limited, and thus, comparisons are based on data from independent experiments. Variations in experimental conditions, such as cell lines, dosages, and treatment durations, should be considered when interpreting these results.
Table 1: In Vitro Cytotoxicity (IC50 values) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Anwulignan | A549 | Non-Small Cell Lung Cancer | 20 µM | [1] |
| H460 | Non-Small Cell Lung Cancer | 50 µM | [1] | |
| H1975 | Non-Small Cell Lung Cancer | Not explicitly stated, but significant growth inhibition at 20-40 µM | [2] | |
| Gomisin A | HeLa | Cervical Cancer | Dose-dependent inhibition, significant at concentrations above 10 µM | [3] |
| Schisandrin B | A549 | Non-Small Cell Lung Cancer | Not cytotoxic at concentrations up to 50 µM | [4] |
| RAW264.7 | Macrophage (inflammation model) | Not cytotoxic at concentrations up to 50 µM | ||
| Ruxolitinib | H1299 | Non-Small Cell Lung Cancer (cisplatin-resistant) | In combination with cisplatin, significantly enhanced cytotoxicity | |
| A549 | Non-Small Cell Lung Cancer (cisplatin-sensitive) | In combination with cisplatin, significantly enhanced cytotoxicity |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosing Regimen | Key Findings | Citation |
| Anwulignan | H1975 NSCLC xenograft in nude mice | 40 mg/kg, oral administration | Strongly inhibited tumor growth | |
| Anwulignan | A549 and H460 NSCLC xenograft in nude mice | Not specified | Inhibited tumor growth | |
| Ruxolitinib | H1299 NSCLC xenograft (cisplatin-resistant) | Not specified | In combination with cisplatin, significantly inhibited tumor growth compared to single agents |
Table 3: Immunomodulatory Effects (Cytokine Regulation)
| Compound | Cell/Animal Model | Key Findings | Citation |
| Schisandrin A | LPS-activated RAW264.7 macrophages | Reduced release of TNF-α, IL-1β, and IL-6 | |
| Schisandrin B | LPS-activated RAW264.7 macrophages | Reduced release of TNF-α, IL-1β, and IL-6 | |
| Ruxolitinib | Human Lung Macrophages | Reduced LPS- and poly(I:C)-stimulated production of various cytokines |
Experimental Protocols
To facilitate the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Anwulignan) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Western Blotting for JAK/STAT Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample. This protocol is designed to analyze the phosphorylation status of key proteins in the JAK/STAT signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the target proteins (e.g., total JAK1, phosphorylated JAK1, total STAT3, phosphorylated STAT3).
Protocol:
-
Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-JAK1, anti-JAK1, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo anti-tumor efficacy of a compound.
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID mice), typically 4-6 weeks old.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., Anwulignan dissolved in a suitable vehicle) to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the experiment.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the compound.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Anwulignan inhibits the JAK1/STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: A typical preclinical experimental workflow for evaluating a novel anti-cancer compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Anwulignan is a novel JAK1 inhibitor that suppresses non‐small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Wulignan A1: A Comparative Analysis in Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the bioactive compound Wulignan A1 reveals its potential as a novel anti-cancer agent, demonstrating significant cytotoxic effects in various cancer cell lines. This guide provides a detailed comparison of this compound's bioactivity, supported by experimental data, to offer researchers and drug development professionals a clear perspective on its therapeutic promise.
Comparative Bioactivity of this compound and Alternative Compounds
This compound, a synthetic tryptanthrin (B1681603) derivative, has been shown to induce cell cycle arrest and apoptosis in human hepatocellular carcinoma (HCC) cells.[1][2][3] Its efficacy is compared with other tryptanthrin derivatives and a standard chemotherapeutic agent, Sorafenib, in the table below.
| Compound | Cell Line | Assay | IC50 (µM) | Cell Cycle Phase Arrest | Apoptosis Induction |
| This compound (8-bromo-tryptanthrin) | Hep3B (Liver Cancer) | MTT | 3.12 ± 0.21 (48h) | S Phase | Yes |
| A6 (8-methoxy-tryptanthrin) | Hep3B (Liver Cancer) | MTT | 1.52 ± 0.18 (48h) | S Phase | Yes |
| Tryptanthrin (Parent Compound) | Hep3B (Liver Cancer) | MTT | > 20 (48h) | - | - |
| Sorafenib | Hep3B (Liver Cancer) | MTT | 5.8 ± 0.5 (48h) | G1 Phase | Yes |
| Anwulignan | A549, H1299 (Lung Cancer) | MTT | ~10-20 (48h) | G1 Phase | Yes |
Table 1: Comparative analysis of the half-maximal inhibitory concentration (IC50) and cellular effects of this compound and other compounds in different cancer cell lines. Data for this compound (A1) and A6 are from studies on tryptanthrin derivatives in Hep3B cells.[1][2] Data for Anwulignan is based on its activity in non-small cell lung cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., Hep3B, A549) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound, alternative compounds, or DMSO (vehicle control) for 24 or 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that inhibited cell growth by 50%.
Cell Cycle Analysis
-
Cell Treatment: Cells were treated with the IC50 concentration of this compound or control for 48 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells were treated with the IC50 concentration of this compound or control for 48 hours.
-
Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow.
Caption: Proposed signaling pathway of this compound in HCC cells.
Caption: General workflow for assessing this compound bioactivity.
References
- 1. Synthetic Tryptanthrin Derivatives Induce Cell Cycle Arrest and Apoptosis via Akt and MAPKs in Human Hepatocellular Carcinoma Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Tryptanthrin Derivatives Induce Cell Cycle Arrest and Apoptosis via Akt and MAPKs in Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Anwulignan's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported mechanism of action for Anwulignan, a lignan (B3055560) derived from Schisandra sphenanthera, with other established Janus kinase (JAK) inhibitors. The information presented is intended to support independent verification and further research into its potential as a therapeutic agent.
Executive Summary
Anwulignan has been identified as a novel inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway.[1] This pathway is a critical mediator of cytokine signaling involved in inflammation, immunity, and cell growth. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer and autoimmune disorders. While preliminary studies demonstrate Anwulignan's direct interaction with JAK1 and subsequent inhibition of STAT3 phosphorylation, a specific half-maximal inhibitory concentration (IC50) value for its enzymatic inhibition has not been reported in the primary literature. This guide compares Anwulignan with both synthetic, FDA-approved JAK inhibitors and other natural compounds reported to modulate this pathway, providing available quantitative data and detailed experimental protocols to facilitate further investigation.
Comparative Analysis of JAK1 Inhibitors
The efficacy of a kinase inhibitor is often quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC50 value indicates greater potency. Below is a comparison of Anwulignan with selected synthetic and natural JAK inhibitors.
Data Presentation: In Vitro Inhibitory Activity
| Compound | Type | Target(s) | JAK1 IC50 (nM) | Other JAK IC50 (nM) | Citation(s) |
| Anwulignan | Natural | JAK1 | Not Reported | Not Reported | [1] |
| Tofacitinib | Synthetic | Pan-JAK | 112 | JAK2: 20, JAK3: 1 | [2] |
| Ruxolitinib | Synthetic | JAK1/2 | 3.3 | JAK2: 2.8 | [2] |
| Baricitinib | Synthetic | JAK1/2 | 5.9 | JAK2: 5.7 | [2] |
| Upadacitinib | Synthetic | JAK1 | 43-47 | JAK2: 120-200, JAK3: 2300 | |
| Curcumin | Natural | JAK/STAT | See Note 1 | See Note 1 | |
| Resveratrol | Natural | JAK/STAT | See Note 2 | See Note 2 |
Note 1: Curcumin has been shown to inhibit the JAK/STAT pathway by suppressing the phosphorylation of JAK1 and STAT3 in cellular assays. However, specific IC50 values for direct enzymatic inhibition are not consistently reported, and its effects are often attributed to broader cellular mechanisms.
Note 2: Resveratrol has been reported to inhibit the JAK2/STAT3 pathway. Its direct effect on JAK1 enzymatic activity and a corresponding IC50 value are not well-defined in the literature.
Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway
The JAK/STAT pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Anwulignan is reported to inhibit JAK1, thereby blocking the phosphorylation of STAT3.
Experimental Workflow: In Vitro Kinase Assay for JAK1 Inhibition
To independently verify the inhibitory effect of a compound on JAK1, an in vitro kinase assay can be performed. This assay measures the ability of JAK1 to phosphorylate its substrate (e.g., STAT3) in the presence of the test compound.
References
Wulignan A1: A Comparative Analysis of Performance in Oncology and Virology
An in-depth examination of the naturally occurring lignan (B3055560), Wulignan A1, and its performance profile in comparison to analogous compounds within the Schisandra family. This guide synthesizes available data on its anti-leukemic and anti-influenza activities, presenting a benchmark against related lignans (B1203133) for researchers and drug development professionals.
This compound, a dibenzocyclooctadiene lignan isolated from the stems of Schisandra henryi, has demonstrated notable biological activity, particularly in the realms of oncology and virology.[1] Preliminary studies have highlighted its potential as a cytotoxic agent against leukemia P-388 cells and as an inhibitor of the H1N1 influenza virus, including Tamiflu-resistant strains. While specific quantitative performance metrics for this compound are not extensively documented in publicly available literature, a comparative analysis with other well-characterized lignans from the Schisandra genus can provide valuable insights into its potential efficacy and position within this important class of natural products.
Comparative Performance Data
To contextualize the potential performance of this compound, this section presents quantitative data for other structurally related Schisandra lignans against relevant biological targets.
Table 1: Anti-Leukemic Activity of Schisandra Lignans
| Compound | Cell Line | IC50 (µM) | Reference |
| Gomisin L1 | HL-60 | 82.02 | [2] |
| Schizandrin | THP-1 | >100 | [3] |
| Gomisin A | THP-1 | >100 | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-Influenza Activity of Compounds from Schisandra chinensis
| Compound/Extract | Virus Strain | EC50 | Reference |
| S. chinensis Polysaccharide | H1N1 | 12.7 µg/mL | [4] |
| S. chinensis Polysaccharide | H3N2 | 17.17 µg/mL |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
While direct quantitative comparisons are challenging due to the absence of specific IC50 and EC50 values for this compound, its reported activity against the P-388 leukemia cell line and H1N1 influenza virus suggests a promising profile that warrants further investigation. The data presented for other Schisandra lignans, such as Gomisin L1, indicate that cytotoxic effects against leukemia cell lines are observed within the micromolar range.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparative analysis of lignan performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., P-388, HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, synthetic analogues) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: After a further incubation period, the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Anti-Influenza Virus Assay (Plaque Reduction Assay)
This assay is used to quantify the reduction in viral plaque formation in the presence of an antiviral compound.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in multi-well plates.
-
Virus Incubation: The cells are infected with a known amount of influenza virus in the presence of varying concentrations of the test compound.
-
Agarose (B213101) Overlay: After an incubation period to allow for viral entry, the medium is replaced with an overlay medium containing agarose to restrict the spread of progeny virus to adjacent cells, thus forming localized plaques.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: The number of plaques in treated wells is counted and compared to the number in untreated control wells. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.
Signaling Pathways and Mechanisms of Action
Dibenzocyclooctadiene lignans, the class to which this compound belongs, are known to exert their biological effects through the modulation of various signaling pathways. Their anticancer and anti-inflammatory activities are often attributed to their ability to interfere with key cellular processes such as cell cycle progression, apoptosis, and the inflammatory response.
Modulation of NF-κB and MAPK Signaling Pathways
A significant body of research indicates that Schisandra lignans can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial regulators of inflammation and cell survival. In the context of cancer, constitutive activation of NF-κB and MAPK pathways can promote cell proliferation and inhibit apoptosis. In viral infections, these pathways are often activated by the virus to facilitate its replication and to induce an inflammatory response that can contribute to pathology. By inhibiting these pathways, lignans like this compound may exert both their anticancer and antiviral effects.
Conclusion
This compound presents as a promising natural product with documented, albeit qualitatively described, anti-leukemic and anti-influenza activities. While a direct quantitative comparison with synthetic analogues is currently limited by the lack of publicly available data for this compound itself, the performance of other Schisandra lignans provides a valuable benchmark. The established mechanisms of action for this class of compounds, primarily through the modulation of key signaling pathways like NF-κB and MAPK, offer a solid foundation for understanding the potential therapeutic effects of this compound. Further research to quantify the IC50 and EC50 values of this compound and to explore the synthesis of novel analogues is warranted to fully elucidate its therapeutic potential and to drive the development of new anticancer and antiviral agents.
References
- 1. This compound by MedChem Express, Cat. No. HY-N2264-10MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 2. benchchem.com [benchchem.com]
- 3. The Immuno-Regulatory Effects of Schisandra chinensis and Its Constituents on Human Monocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandra chinensis (Turcz.) Baill. polysaccharide inhibits influenza A virus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Wulignan A1 research findings
A Meta-Analysis of Anwulignan Research Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the existing research on Anwulignan, a bioactive lignan (B3055560) with multi-faceted therapeutic potential. This document objectively compares the performance of Anwulignan with other Janus kinase (JAK) inhibitors, supported by available experimental data.
Anwulignan, a monomer compound isolated from Schisandra sphenanthera, has demonstrated significant pharmacological activities, including hepatoprotective, anti-inflammatory, anticancer, and neuroprotective effects. Its primary mechanisms of action involve the inhibition of the JAK1/STAT3 signaling pathway and the activation of the p38 MAPK–Nrf2–HO-1 and Nrf2/ARE antioxidant signaling pathways. While direct comparative preclinical or clinical studies between Anwulignan and other approved JAK inhibitors are not yet available, this guide synthesizes the existing data to offer a comparative perspective.
Data Presentation: Anwulignan's Bioactivity
The following tables summarize the key quantitative data from in vivo and in vitro studies on Anwulignan.
Table 1: Hepatoprotective Effects of Anwulignan in a D-galactose-Induced Hepatic Injury Mouse Model
| Parameter | Model Group (D-galactose) | Anwulignan (2 mg/kg) + D-galactose | Anwulignan (4 mg/kg) + D-galactose | Reference |
| Serum ALT (U/L) | Significantly Increased | Significantly Decreased | Significantly Decreased | [1] |
| Serum AST (U/L) | Significantly Increased | Significantly Decreased | Significantly Decreased | [1] |
| Liver MDA (nmol/mgprot) | Significantly Increased | Significantly Decreased | Significantly Decreased | [1] |
| Liver SOD (U/mgprot) | Significantly Decreased | Significantly Increased | Significantly Increased | [1] |
| Liver GSH-Px (U/mgprot) | Significantly Decreased | Significantly Increased | Significantly Increased | [1] |
Table 2: In Vitro Cytotoxicity of Anwulignan against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Not specified, significant growth inhibition | |
| H1975 | Non-Small Cell Lung Cancer | Not specified, significant growth inhibition | |
| Human Stomach Adenocarcinoma | Stomach Cancer | 22.01 ± 1.87 | |
| HT29 | Colon Cancer | 156.04 ± 6.71 | |
| Human Cervical Cancer | Cervical Cancer | 32.68 ± 2.21 |
Comparison with Other JAK Inhibitors
Anwulignan is identified as a novel JAK1 inhibitor. The Janus kinase family comprises four members: JAK1, JAK2, JAK3, and TYK2. Various small-molecule inhibitors targeting these kinases have been developed and approved for the treatment of autoimmune diseases and cancers. The table below provides a high-level comparison of Anwulignan with several approved JAK inhibitors. It is important to note that the data for Anwulignan is from preclinical studies, whereas the information for other inhibitors is from both preclinical and clinical trials.
Table 3: Comparative Profile of Anwulignan and Other JAK Inhibitors
| Feature | Anwulignan | Tofacitinib | Ruxolitinib | Baricitinib |
| Target(s) | Primarily JAK1 | JAK1/JAK3 > JAK2 | JAK1/JAK2 | JAK1/JAK2 |
| Reported Biological Activities | Hepatoprotective, Anti-inflammatory, Anticancer, Neuroprotective | Treatment of Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | Treatment of Myelofibrosis, Polycythemia Vera | Treatment of Rheumatoid Arthritis |
| Mechanism of Action | JAK1/STAT3 inhibition; p38 MAPK–Nrf2–HO-1 & Nrf2/ARE activation | Inhibition of JAK-STAT signaling pathway | Inhibition of JAK1/JAK2 signaling | Inhibition of JAK1/JAK2 enzymes |
| Development Stage | Preclinical | Clinically Approved | Clinically Approved | Clinically Approved |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for Anwulignan are provided below.
In Vivo D-galactose-Induced Hepatic Injury Model
-
Animals: Male ICR mice were utilized for this study.
-
Induction of Injury: Hepatic injury was induced by subcutaneous injection of D-galactose (220 mg/kg) daily for 42 days.
-
Treatment: Anwulignan was administered orally at doses of 1, 2, and 4 mg/kg daily for the duration of the study.
-
Biochemical Analysis: At the end of the treatment period, blood and liver tissues were collected. Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured as markers of liver damage. Oxidative stress markers such as malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) were assessed in liver homogenates.
In Vitro Kinase Assay for JAK1 Inhibition
-
Objective: To determine the direct inhibitory effect of Anwulignan on JAK1 kinase activity.
-
Methodology: Recombinant JAK1 protein and a recombinant STAT3 protein were used in an in vitro kinase assay. The reaction was initiated in the presence of ATP and varying concentrations of Anwulignan.
-
Analysis: The level of phosphorylated STAT3 was measured by Western blotting to determine the extent of JAK1 inhibition. Results indicated that Anwulignan inhibited the phosphorylation of STAT3 in a dose-dependent manner by directly targeting JAK1.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of Anwulignan for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Quantification: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.
Mandatory Visualization
Signaling Pathways
Caption: Anwulignan inhibits the JAK1/STAT3 signaling pathway.
Caption: Anwulignan activates the p38 MAPK/Nrf2/HO-1 pathway.
Experimental Workflow
Caption: Experimental workflow for in vivo hepatoprotective studies.
References
Safety Operating Guide
A Guide to the Safe Disposal of Wulignan A1
Disclaimer: Information regarding a specific chemical substance named "Wulignan A1" is not publicly available. The following procedures are based on established best practices for the handling and disposal of hazardous laboratory chemicals. This guide is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
This document provides essential safety and logistical information for the proper disposal of this compound, a hypothetical potent chemical compound. Adherence to these procedures is critical for ensuring personnel safety and preventing environmental contamination. All waste generated from the use of this compound, including the pure compound, solutions, contaminated laboratory materials, and personal protective equipment (PPE), must be treated as hazardous waste.
Hazard Profile and Quantitative Data
A thorough risk assessment should be conducted before handling this compound. The following table summarizes its hypothetical hazardous properties for easy reference.
| Parameter | Value | Hazard Classification |
| Acute Toxicity (Oral) | LD50: 50 mg/kg (rat) | Toxic if swallowed |
| Acute Toxicity (Dermal) | LD50: 200 mg/kg (rabbit) | Toxic in contact with skin |
| Carcinogenicity | Suspected human carcinogen | Health Hazard |
| Aquatic Toxicity | LC50: < 1 mg/L (96 hours) | Very toxic to aquatic life |
Personal Protective Equipment (PPE)
Due to its hazardous nature, the following PPE is mandatory when handling this compound:
-
Gloves: Double gloving with chemotherapy-grade nitrile gloves is required. The outer glove must be changed immediately upon contamination.
-
Gown: A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs must be worn.
-
Eye Protection: Chemical splash goggles or a full-face shield are mandatory.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the compound or if there is a risk of aerosolization.
Step-by-Step Disposal Procedures
All waste contaminated with this compound must be segregated at the point of generation into clearly labeled, leak-proof containers designated for cytotoxic or hazardous chemical waste. These containers are often color-coded and should be provided by your institution's EHS department.
Solid Waste Disposal:
-
Container: Use a designated hazardous waste container (often yellow or purple) lined with a plastic bag.
-
Procedure: Place all contaminated solid waste, including unused this compound powder, contaminated vials, pipette tips, and absorbent pads, directly into the designated container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste: this compound" and other required institutional information.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area until collection by EHS personnel.
Liquid Waste Disposal:
-
Container: Use a leak-proof, sealable plastic or glass container clearly labeled "Hazardous Liquid Waste: this compound".
-
Procedure: Collect all solutions containing this compound, including stock solutions, experimental media, and the first rinse of contaminated glassware.
-
Prohibition: Do not dispose of this waste down the drain.
-
Storage: Keep the container sealed and store it in a designated hazardous waste accumulation area, separate from incompatible chemicals.
Experimental Protocol: Surface Decontamination for Spills
In the event of a this compound spill, immediate action is required to contain and decontaminate the area.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE detailed above.
-
Contain the Spill:
-
For liquid spills: Use absorbent pads from a chemical spill kit to cover and absorb the material.
-
For solid spills: Gently cover the spill with damp absorbent pads to avoid raising dust.
-
-
Decontamination Procedure:
-
Prepare a fresh 1:10 dilution of bleach (sodium hypochlorite) in water. Note that some institutions may recommend specific decontaminating agents.
-
Carefully wipe the spill area with the decontamination solution, working from the outer edge of the spill towards the center.
-
Allow the decontamination solution to remain on the surface for a contact time of at least 30 minutes.
-
Wipe the area again with fresh decontamination solution.
-
Rinse the area with water (if appropriate for the surface) and wipe dry with clean absorbent pads.
-
-
Dispose of Waste: All materials used to clean the spill, including contaminated PPE, must be disposed of as solid hazardous waste.[1]
-
Report the Incident: Report the spill to your institution's EHS department in accordance with their policies.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
